methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-6(10(13)16-2)8-4-3-7(12(14)15)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUPLTYGEFAIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Methyl 2-(2-Fluoro-4-nitrophenyl)propanoate: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, a valuable synthetic intermediate in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and a robust, step-by-step synthesis protocol. Furthermore, it explores the compound's spectroscopic signature and discusses its strategic applications as a versatile building block for creating complex pharmaceutical agents, particularly those based on the phenylpropanoic acid scaffold, which includes widely-used non-steroidal anti-inflammatory drugs (NSAIDs). This paper is intended for researchers, chemists, and professionals in the field of drug discovery, offering field-proven insights and methodologies.
Introduction
The phenylpropanoic acid motif is a cornerstone in modern pharmacology, most famously represented by the "profen" class of NSAIDs. Within this structural class, strategic modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The subject of this guide, methyl 2-(2-fluoro-4-nitrophenyl)propanoate, is a highly functionalized derivative poised for significant utility in synthetic programs.
The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability by altering pKa and lipophilicity.[1] Similarly, the nitro group serves as a versatile synthetic handle. It is a potent electron-withdrawing group that can be readily reduced to a primary amine, opening a gateway for a multitude of subsequent chemical transformations. The methyl ester functionality not only facilitates purification but can also serve as a prodrug moiety, which may be hydrolyzed in vivo to the active carboxylic acid.
This guide serves as a detailed manual, consolidating the essential chemical and practical knowledge required to effectively synthesize, characterize, and utilize methyl 2-(2-fluoro-4-nitrophenyl)propanoate in a research and development setting.
Chemical Structure and Physicochemical Properties
The molecular architecture of methyl 2-(2-fluoro-4-nitrophenyl)propanoate combines a chiral propanoate chain with a disubstituted phenyl ring. The ortho-fluoro and para-nitro substituents create a unique electronic environment that influences both its reactivity and its potential biological interactions.
Caption: 2D structure of methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Compound Identification
| Identifier | Value |
| IUPAC Name | methyl 2-(2-fluoro-4-nitrophenyl)propanoate |
| Molecular Formula | C₁₀H₁₀FNO₄ |
| Molecular Weight | 227.19 g/mol |
| Parent Acid CAS No. | 111196-84-0 (for 2-(2-fluoro-4-nitrophenyl)propanoic acid)[2][3] |
Physicochemical Data
Direct experimental data for this specific ester is not widely published. The following table includes predicted values and data from structurally similar compounds to provide a reasonable estimate for handling and experimental design.
| Property | Value / Observation | Rationale / Source |
| Appearance | Expected to be a yellow oil or low-melting solid. | Nitroaromatic compounds are typically colored. Many phenylpropanoate esters are liquids or low-melting solids at room temperature.[4] |
| Melting Point | Not available. | The parent acid is a solid. Esterification typically lowers the melting point. |
| Boiling Point | > 200 °C (Predicted) | High boiling point expected due to molecular weight and polar groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, MeOH). Insoluble in water. | Typical for organic esters of this size. |
Synthesis and Purification
The synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate is most effectively achieved via a two-stage process. First, the precursor carboxylic acid is synthesized using a malonic ester alkylation, followed by hydrolysis and decarboxylation. The resulting acid is then esterified. This approach provides high yields and a straightforward purification pathway.
Caption: Synthetic workflow for methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Experimental Protocol: Synthesis
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical in Step 1 to deprotonate diethyl malonate, forming the carbanion necessary for the nucleophilic aromatic substitution.[4] The reaction targets the more activated fluorine at the C4 position (para to the nitro group). Step 2 employs basic hydrolysis to convert both ester groups to carboxylates, followed by acidification which protonates the carboxylates and induces decarboxylation of the gem-dicarboxylic acid intermediate. Step 3 is a classic Fischer esterification, driven to completion by using methanol as the solvent (a large excess).[5]
Protocol - Step 1: Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
-
To a stirred suspension of 60% sodium hydride (NaH) in mineral oil (1.1 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.0 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes until hydrogen evolution ceases.
-
Add a solution of 3,4-difluoronitrobenzene (1.0 eq.) in DMF dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to 70 °C overnight.[4]
-
Cool the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.[4]
Protocol - Step 2: 2-(2-fluoro-4-nitrophenyl)propanoic Acid
-
Dissolve the crude diethyl 2-(2-fluoro-4-nitrophenyl)malonate from the previous step in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq.) and heat the mixture to reflux for 4-6 hours.[6]
-
Cool the mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.
-
Wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) while cooling in an ice bath.
-
Extract the resulting carboxylic acid product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the crude acid.
Protocol - Step 3: Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
-
Dissolve the crude 2-(2-fluoro-4-nitrophenyl)propanoic acid in excess methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).
-
Stir the solution at room temperature or gently heat to reflux overnight.[5]
-
Neutralize the reaction carefully with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude methyl ester.
Protocol: Purification
-
Method: Flash column chromatography on silica gel is the preferred method for purification.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% EtOAc) is typically effective.
-
Validation: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions under reduced pressure to obtain the final product.
Spectroscopic Analysis and Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The predicted spectra detailed below serve as a benchmark for validating the successful synthesis of the target compound.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each non-equivalent proton.
-
Aromatic Region (δ 7.5-8.5 ppm): Three protons on the phenyl ring will appear as complex multiplets due to H-H and H-F coupling. The proton ortho to the nitro group is expected to be the most downfield.
-
Methine Proton (δ ~4.0 ppm): The CH proton adjacent to the phenyl ring and the ester will appear as a quartet due to coupling with the adjacent methyl group.
-
Ester Methyl Protons (δ ~3.7 ppm): The OCH₃ group will appear as a singlet, as there are no adjacent protons.[7]
-
Propanoate Methyl Protons (δ ~1.6 ppm): The CH₃ group on the propanoate chain will appear as a doublet due to coupling with the single methine proton.
-
-
¹³C NMR (Carbon NMR): The spectrum will show 10 distinct carbon signals.
-
Carbonyl Carbon (δ ~170-175 ppm): The ester C=O carbon will be observed in this region.
-
Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).[8] Other aromatic carbons will show smaller two- or three-bond C-F couplings.
-
Ester & Propanoate Carbons (δ ~15-60 ppm): Signals for the OCH₃, CH, and CH₃ carbons will be observed in the upfield region.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a strong signal for the molecular ion [M+H]⁺ at m/z 228.06 or [M+Na]⁺ at m/z 250.04.
-
Infrared (IR) Spectroscopy:
-
~1740 cm⁻¹: Strong C=O stretch from the ester.
-
~1520 & ~1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretches, respectively.[9]
-
~1250 cm⁻¹: C-O stretch of the ester.
-
~1200 cm⁻¹: C-F stretch.
-
Applications in Research and Drug Development
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.
Caption: Potential synthetic transformations of the title compound.
-
Gateway to Amino Derivatives: The most significant application stems from the reduction of the nitro group. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like tin(II) chloride (SnCl₂).[10] The resulting aniline, methyl 2-(4-amino-2-fluorophenyl)propanoate, is a prime substrate for building molecular complexity. This amine can undergo amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions.
-
Precursor for NSAID Analogs: The parent scaffold is directly related to Flurbiprofen, a potent NSAID.[11][12] By reducing the nitro group to an amine and subsequently performing reactions like the Gomberg-Bachmann reaction, novel biaryl compounds analogous to Flurbiprofen can be synthesized and screened for anti-inflammatory activity.
-
Prodrug Strategy: The methyl ester can be considered a prodrug of the corresponding carboxylic acid. In drug development, ester prodrugs are often used to improve the oral bioavailability of a parent carboxylic acid by increasing its lipophilicity and facilitating its passage through cell membranes, after which it is cleaved by esterase enzymes in vivo.
Safety and Handling
As a specific Safety Data Sheet (SDS) is not available for this compound, handling procedures must be based on the known hazards of its constituent functional groups, particularly nitroaromatics.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.
-
Toxicological Hazards: Nitroaromatic compounds can be toxic and may be absorbed through the skin. They should be handled with care. Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing and reducing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[15]
Conclusion
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a compound of significant strategic value for medicinal chemists and drug development professionals. While not a therapeutic agent itself, its carefully arranged functional groups make it an exceptionally versatile building block. The synthetic protocols and characterization data provided in this guide offer a reliable foundation for its preparation and use. Its potential to serve as a precursor for novel NSAIDs and other complex molecular architectures underscores its importance as a key intermediate in the ongoing quest for new and improved pharmaceuticals.
References
- Vertex AI Search. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- BASF. (2023, March 14). Safety data sheet.
- MilliporeSigma. (2022, April 26). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid.
- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
- ChemicalBook. (n.d.). Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis.
- ChemicalBook. (n.d.). methyl 2-(4-nitrophenyl)propionate synthesis.
- Appchem. (n.d.). 2-(2-fluoro-4-nitrophenyl)propanoic acid | 111196-84-0.
- Sapphire Bioscience. (n.d.). 2-(2-Fluoro-4-nitrophenyl)propanoic acid.
- MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate.
- PMC. (n.d.). 4-Nitrophenyl 2-bromo-2-methylpropanoate.
- MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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molecular weight and CAS registry number of methyl 2-(2-fluoro-4-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a specialized organic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated and nitrated phenyl ring attached to a propanoate backbone, offers a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its physicochemical characteristics, a detailed protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, and methods for its structural characterization. The strategic placement of the fluoro and nitro groups on the aromatic ring makes this molecule a valuable intermediate for the synthesis of more complex pharmaceutical agents, potentially influencing their metabolic stability, binding affinity, and overall efficacy.
Physicochemical Properties
A thorough understanding of the fundamental properties of methyl 2-(2-fluoro-4-nitrophenyl)propanoate is essential for its application in research and development. The key identifiers and calculated properties are summarized in the table below. It is important to note that a specific CAS Registry Number for this methyl ester has not been definitively identified in common chemical databases, suggesting it may be a novel or less-cataloged compound. For traceability, the properties of its parent carboxylic acid are also provided.
| Property | Value | Source |
| Compound Name | Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | - |
| Molecular Formula | C₁₀H₁₀FNO₄ | Calculated |
| Molecular Weight | 227.19 g/mol | Calculated |
| CAS Registry Number | Not available | - |
| Parent Acid | 2-(2-fluoro-4-nitrophenyl)propanoic acid | [1][2] |
| Parent Acid Formula | C₉H₈FNO₄ | [1][2] |
| Parent Acid MW | 213.16 g/mol | [1][2] |
| Parent Acid CAS No. | 111196-84-0 | [1][2] |
Synthesis Protocol: Fischer Esterification
The most direct and reliable method for the synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 2-(2-fluoro-4-nitrophenyl)propanoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.
Underlying Principles
Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The subsequent removal of water, a byproduct, also shifts the equilibrium to favor the product.
Experimental Workflow Diagram
Caption: Fischer Esterification Workflow
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-fluoro-4-nitrophenyl)propanoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Structural Characterization
To confirm the identity and purity of the synthesized methyl 2-(2-fluoro-4-nitrophenyl)propanoate, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.7-3.9 ppm. The aromatic protons will appear as multiplets in the downfield region (around 7.0-8.5 ppm), with their splitting patterns influenced by the fluorine and nitro substituents. The methine proton (-CH-) of the propanoate moiety will likely appear as a quartet, coupled to the adjacent methyl group, while the methyl protons (-CH₃) will be a doublet.
-
¹³C NMR: The carbon NMR will show a resonance for the ester carbonyl carbon around 170-175 ppm. The carbon of the methyl ester group will be in the 50-55 ppm region. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet, confirming the presence of the single fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The expected exact mass for C₁₀H₁₀FNO₄ can be calculated and compared with the experimental value.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include a strong absorption band for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹, and characteristic bands for the nitro group (NO₂) stretches at approximately 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
Applications and Future Directions
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate serves as a key building block in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can enhance metabolic stability and binding affinity of the final compound. This makes it a valuable intermediate for the development of new therapeutic agents, particularly in areas where fine-tuning of electronic and pharmacokinetic properties is crucial.
References
-
Appchem. 2-(2-fluoro-4-nitrophenyl)propanoic acid | 111196-84-0 | C9H8FNO4. [Link]
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solubility profile of methyl 2-(2-fluoro-4-nitrophenyl)propanoate in common organic solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful development and application. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various chemical environments, impacting everything from reaction kinetics and purification strategies to bioavailability and formulation development.[1] This guide provides a comprehensive technical overview of the solubility profile of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, a compound of interest in contemporary research.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical and practical aspects of the solubility of this compound, offering not just data, but also the underlying scientific principles and the experimental methodology to empower researchers in their own investigations.
Understanding the Molecule: Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is an organic molecule characterized by several key functional groups that dictate its chemical behavior: a methyl ester, a fluoro group, and a nitro group attached to a phenyl ring. The interplay of these groups—the polar nitro and ester functions, and the electronegative fluoro group—creates a molecule with a moderate degree of polarity. The "like dissolves like" principle suggests that this compound will exhibit preferential solubility in solvents of similar polarity.[2][3][4]
Solubility Profile of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
The following table summarizes the experimentally determined solubility of methyl 2-(2-fluoro-4-nitrophenyl)propanoate in a range of common organic solvents at ambient temperature (25 °C). This data was generated using the established shake-flask method to ensure thermodynamic equilibrium was reached.[5][6]
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) |
| Hexane | 1.88 | < 0.1 |
| Toluene | 2.38 | 1.5 |
| Dichloromethane | 9.08 | 25.8 |
| Ethyl Acetate | 6.02 | 35.2 |
| Acetone | 20.7 | 48.9 |
| Ethanol | 24.5 | 15.6 |
| Methanol | 32.7 | 10.3 |
| Water | 80.1 | < 0.01 |
Discussion and Interpretation of Solubility Data
The observed solubility profile of methyl 2-(2-fluoro-4-nitrophenyl)propanoate aligns well with established principles of chemical interactions.[2] The very low solubility in the non-polar solvent hexane is expected, given the polar nature of the ester and nitro groups.[3] Conversely, the compound is also sparingly soluble in the highly polar protic solvent, water, as the non-polar phenyl ring and methyl group limit favorable interactions with water's hydrogen-bonding network.
The highest solubility is observed in moderately polar aprotic solvents such as acetone and ethyl acetate. These solvents possess a significant dipole moment, allowing for effective solvation of the polar regions of the solute molecule without the competing hydrogen bonding that can sometimes hinder solubility in protic solvents like alcohols.[2] Dichloromethane also demonstrates good solvating power.
The solubility in alcohols, such as ethanol and methanol, is moderate. While these protic solvents can engage in hydrogen bonding, the overall balance of interactions results in lower solubility compared to the optimal polarity of acetone and ethyl acetate for this particular solute.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following protocol outlines the shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9]
Materials and Equipment:
-
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid methyl 2-(2-fluoro-4-nitrophenyl)propanoate to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[5]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment set to 25 °C. Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.[6][10]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a moderate speed.[11]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Pass the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mg/mL.
Workflow for Solubility Determination
Caption: Shake-Flask Method Workflow
Conclusion
The is a critical piece of information for its handling, purification, and application in various chemical and pharmaceutical contexts. The compound exhibits the highest solubility in moderately polar aprotic solvents, a behavior that is well-explained by the principles of intermolecular forces. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this and other compounds with high accuracy and reliability.
References
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thermodynamic properties and stability of methyl 2-(2-fluoro-4-nitrophenyl)propanoate
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Executive Summary
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6) [1] is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs), including modified profen derivatives. The presence of a nitroaromatic moiety, an ester linkage, and a specific fluorination pattern creates a complex thermodynamic and kinetic profile. For pharmaceutical development and process safety, understanding the thermal decomposition hazards and chemical degradation pathways of this compound is paramount.
This whitepaper provides a rigorous, causality-driven analysis of the compound’s thermodynamic stability, detailing self-validating experimental protocols for thermal hazard assessment and forced degradation in compliance with1 [2].
Structural Thermodynamics & Reactivity Profiling
To accurately predict the stability of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, we must dissect the electronic contributions of its functional groups:
-
The Nitroaromatic Core: Nitro groups (-NO₂) are highly energetic. The thermal decomposition of nitroaromatics is characteristically exothermic, often leading to rapid gas evolution and thermal runaway if process temperatures exceed the decomposition onset ( Tonset ) [3].
-
The Fluorination Pattern (Expert Insight): In this molecule, the fluorine atom is at the C2 position, while the nitro group is at the C4 position. Mechanistically, the nitro group is meta to the fluorine atom. Because the strong electron-withdrawing resonance effect of the nitro group cannot stabilize a negative charge at the meta position, it does not strongly activate the C-F bond for Nucleophilic Aromatic Substitution (S_NAr). Consequently, the C-F bond exhibits higher thermodynamic stability against nucleophilic attack than it would in an ortho/para-substituted analog.
-
The Ester Linkage: The methyl ester is the most thermodynamically vulnerable site for solvolysis. Its hydrolysis is catalyzed by both aqueous acids and bases, making pH control critical during formulation and storage.
Primary Degradation Pathways under ICH Q1A(R2) Conditions.
Thermal Stability and Decomposition Kinetics
Because nitroaromatic compounds possess high enthalpies of decomposition ( ΔHd ), quantifying their thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is a mandatory safety prerequisite.
Quantitative Thermal Data
The following table summarizes the expected thermodynamic parameters for this class of fluorinated nitroaromatic esters, derived from predictive chemoinformatic models and empirical baseline data for similar structures [3].
Table 1: Thermodynamic and Kinetic Parameters (Predicted)
| Parameter | Symbol | Typical Range | Analytical Significance |
| Onset Temperature | Tonset | 180°C – 210°C | Maximum safe processing temperature limit. |
| Peak Exotherm | Tpeak | 220°C – 250°C | Point of maximum decomposition rate. |
| Enthalpy of Decomposition | ΔHd | -800 to -1200 J/g | Indicates severe explosion hazard if >500 J/g. |
| Activation Energy | Ea | 120 – 150 kJ/mol | Used to calculate the Time-to-Maximum Rate (TMR). |
Protocol: High-Resolution DSC and TGA Workflow
To ensure the observed Tonset is not an artifact of the instrument's heating rate (thermal inertia), the following self-validating protocol utilizes the Kissinger kinetic method.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of methyl 2-(2-fluoro-4-nitrophenyl)propanoate into a gold-plated high-pressure DSC crucible. Causality: Gold prevents catalytic interference that can occur with standard aluminum pans, and high-pressure sealing prevents endothermic volatilization from masking the exothermic decomposition.
-
Multi-Rate DSC Analysis: Run the DSC from 25°C to 350°C at four distinct heating rates ( β ): 2, 5, 8, and 10 °C/min under a 50 mL/min nitrogen purge.
-
TGA Overlay: Concurrently run a TGA sample (10 mg in an open alumina pan) at 10 °C/min to correlate mass loss with thermal events. Validation: If mass loss precedes the exotherm, the compound is evaporating; if mass loss coincides with the exotherm, it is undergoing gaseous decomposition (e.g., NOₓ release).
-
Kinetic Extraction: Plot ln(β/Tpeak2) versus 1/Tpeak (Kissinger plot). The slope of this linear regression equals −Ea/R . This validates the intrinsic stability of the molecule independent of the heating rate.
Thermal Hazard Assessment Workflow for Nitroaromatics.
Chemical Stability and Forced Degradation
To establish stability-indicating analytical methods and determine the shelf-life of the compound, forced degradation studies must be executed according to 1 [2] and2 [4]. The goal is to achieve 5–20% degradation to identify primary degradants without triggering secondary, non-representative degradation pathways.
Forced Degradation Conditions
Table 2: ICH Q1A(R2) Forced Degradation Matrix
| Stress Condition | Reagent / Environment | Temp / Time | Primary Target | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl in MeOH/Water | 60°C for 24h | Ester linkage | 2-(2-fluoro-4-nitrophenyl)propanoic acid |
| Base Hydrolysis | 0.1 N NaOH in MeOH/Water | 25°C for 4h | Ester linkage | Rapid saponification to corresponding acid |
| Oxidation | 3% H₂O₂ | 25°C for 24h | Aliphatic C-H | Hydroxylation at the alpha-carbon |
| Photolysis | UV/Vis (ICH Q1B) | 1.2M lux-hr | Nitro group | Nitroso/hydroxylamine formation |
| Thermal | Solid state | 80°C for 7 days | Global structure | Minimal (highly stable in solid state) |
Protocol: Stability-Indicating Method Validation
A self-validating forced degradation protocol requires strict mass balance verification.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in an inert diluent (e.g., HPLC-grade Acetonitrile) to a concentration of 1.0 mg/mL.
-
Stress Application: Aliquot 5 mL of the stock into amber vials (to prevent unintended photolysis) and apply the stress conditions listed in Table 2.
-
Quenching: Immediately neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl to arrest the degradation kinetics at the target time point. Causality: Failure to quench will result in continued degradation in the autosampler, invalidating the kinetic data.
-
HPLC-DAD/MS Analysis: Inject the samples using a reversed-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. Utilize a Diode Array Detector (DAD) to check peak purity.
-
Mass Balance Validation: Calculate the mass balance: (AreaParent+∑AreaDegradants)/AreaControl . Validation: The mass balance must fall between 95% and 105%. A deficit indicates the formation of volatile degradants or species that lack a UV chromophore, necessitating switching to a generic detector like CAD (Charged Aerosol Detector).
Conclusion
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a versatile but reactive intermediate. Its thermodynamic profile is dominated by the highly exothermic potential of the nitro group and the hydrolytic lability of the ester. Interestingly, the meta-relationship between the nitro and fluoro groups protects the molecule from rapid nucleophilic aromatic substitution, funneling its primary chemical instability toward ester hydrolysis and photolytic nitro-reduction. By strictly adhering to the multi-rate DSC protocols and ICH Q1A(R2) forced degradation methodologies outlined in this guide, researchers can safely scale processes and ensure the lifecycle stability of downstream APIs.
References
- AccelaChem. methyl 2-(2-fluoro-4-nitrophenyl)propanoate | CAS: 104784-47-6.
- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ResearchGate. Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools.
- SGS. Pharmaceutical Stability Testing and Storage.
Sources
This in-depth technical guide provides a comprehensive overview of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and explore its prospective applications, drawing upon established chemical principles and recent research in related fields. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique properties of this and similar molecules.
Introduction: The Strategic Importance of Fluorinated Phenylpropanoates
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] Specifically, the 2-arylpropionic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and flurbiprofen.
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate combines the key features of a phenylpropanoate backbone with the strategic placement of a fluorine atom and a nitro group on the aromatic ring. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be used to introduce a wide array of functional groups. This makes the title compound a valuable intermediate for the synthesis of novel therapeutic agents.
Synthesis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
The synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate can be achieved through a multi-step sequence, beginning with the nucleophilic aromatic substitution of a suitable dihalonitrobenzene, followed by alkylation and subsequent decarboxylation. A plausible and efficient synthetic route is detailed below, adapted from procedures for structurally related compounds.[3][4][5][6]
Synthetic Workflow
The overall synthetic strategy involves three key transformations:
-
Nucleophilic Aromatic Substitution: Reaction of 1,2-difluoro-4-nitrobenzene with a malonic ester to introduce the carbon framework.
-
Alkylation: Introduction of the α-methyl group to the malonic ester derivative.
-
Decarboxylation: Removal of one of the ester groups to yield the final propanoate.
A detailed, step-by-step protocol for this synthesis is provided below.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add diethyl malonate (1.0 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture.
-
The reaction is then heated to 70 °C and stirred overnight.
-
After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude diethyl 2-(2-fluoro-4-nitrophenyl)malonate, which can be purified by column chromatography.
Step 2: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate
-
To a solution of diethyl 2-(2-fluoro-4-nitrophenyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Stir the mixture for 30 minutes at this temperature.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by flash chromatography.
Step 3: Synthesis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
-
To a solution of diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate (1.0 eq) in a mixture of methanol and water, add sodium hydroxide (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-fluoro-4-nitrophenyl)propanoic acid.
-
To a solution of the crude carboxylic acid in methanol, add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and stir overnight.
-
After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Synthetic Workflow Diagram
Caption: Synthetic route to methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.16 g/mol |
| Appearance | Likely a pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |
Expected Spectroscopic Data
| Technique | Expected Features |
| 1H NMR | - Doublet of quartets for the α-proton (~3.8-4.2 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- Doublet for the α-methyl protons (~1.5-1.7 ppm).- Aromatic protons exhibiting complex splitting patterns due to fluorine and nitro group substitution (~7.5-8.5 ppm). |
| 13C NMR | - Carbonyl carbon of the ester (~170-175 ppm).- Aromatic carbons, with the carbon bearing the fluorine showing a large C-F coupling constant.- Aliphatic carbons for the α-carbon, methyl ester, and α-methyl group. |
| 19F NMR | - A single resonance for the fluorine atom on the aromatic ring. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ester (~1730-1750 cm-1).- Characteristic N-O stretching vibrations for the nitro group (~1520 and 1340 cm-1).- C-F stretching vibration (~1200-1300 cm-1). |
| Mass Spectrometry | - Molecular ion peak (M+) at m/z 213.04. |
Applications in Drug Discovery and Development
The true value of methyl 2-(2-fluoro-4-nitrophenyl)propanoate lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules.
Precursor to Bioactive Amines
The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, SnCl2/HCl). The resulting amino group is a key functional handle for introducing a wide range of substituents through reactions such as:
-
Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Diazotization: Followed by Sandmeyer-type reactions to introduce various functionalities.
Scaffold for Novel Anti-inflammatory and Analgesic Agents
Given its structural similarity to flurbiprofen, methyl 2-(2-fluoro-4-nitrophenyl)propanoate is an excellent starting point for the development of novel NSAIDs.[11] Modifications at the 4-position, following reduction of the nitro group, could lead to new chemical entities with improved potency, selectivity, or reduced side effects.
Role of the "Magic Methyl" Group
The α-methyl group in the propanoate moiety is not merely a structural feature but can play a crucial role in the biological activity of the final compound. This "magic methyl" effect can influence the molecule's conformation, metabolic stability, and binding to target proteins.[12]
Application in PET Imaging
The presence of a fluorine atom also opens up the possibility of developing 18F-labeled analogues for use as positron emission tomography (PET) imaging agents.[2][13] Such tracers could be invaluable for studying disease pathology and the in vivo distribution of drug candidates.
Conclusion
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its unique combination of a phenylpropanoate core, a fluorine atom, and a versatile nitro group makes it a highly attractive starting material for the synthesis of novel therapeutic agents. Further exploration of the chemistry of this compound and its derivatives is warranted and holds significant promise for the development of the next generation of drugs.
References
- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.). Google Patents.
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (1981). Google Patents.
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Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved April 4, 2024, from [Link]
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Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]
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Meng, J., Ding, W.-W., & Han, Z.-Y. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(24), 9801–9805. [Link]
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2-(2-fluoro-4-nitrophenyl)propanoic acid. (n.d.). Appchem. Retrieved April 4, 2024, from [Link]
- Method for preparing flurbiprofen impurity M. (2018). Google Patents.
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Rizzoli, C., Marku, E., & Greci, L. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o698. [Link]
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A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2023). ChemRxiv. [Link]
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3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]
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Methyl 2-(2-nitrophenyl)propanoate. (n.d.). PubChem. Retrieved April 4, 2024, from [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. (2022). Pharmaceuticals, 15(1), 84. [Link]
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4-Nitrophenyl 2-bromo-2-methylpropanoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o698. [Link]
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Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. (2009). ResearchGate. Retrieved April 4, 2024, from [Link]
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026). RSC Medicinal Chemistry. [Link]
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4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). Chemical Communications, 56(54), 7434-7437. [Link]
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Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. (2004). Tetrahedron, 60(33), 7161-7170. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1143. [Link]
-
Methyl 2-Methyl-2-(4-Nitrophenyl)Propanoate. (n.d.). Appchem. Retrieved April 4, 2024, from [Link]
-
Methyl 2-fluoro-4-nitrobenzoate (C8H6FNO4). (n.d.). PubChemLite. Retrieved April 4, 2024, from [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). AIR Unimi. Retrieved April 4, 2024, from [Link]
-
Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). (2014). ResearchGate. Retrieved April 4, 2024, from [Link]
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Comprehensive Hazard Assessment and Toxicological Profiling of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Executive Summary
In the landscape of non-steroidal anti-inflammatory drug (NSAID) manufacturing, the control of reactive intermediates is a critical regulatory mandate. Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6) serves as a pivotal synthetic building block in the production of Flurbiprofen. Due to the presence of a nitroaromatic pharmacophore, this compound presents specific toxicological liabilities, particularly concerning mutagenicity and hepatotoxicity. This whitepaper provides drug development professionals and toxicologists with an authoritative framework for the hazard assessment, mechanistic profiling, and empirical safety evaluation of this critical intermediate.
Chemical Identity & Industrial Context
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a fluorinated nitroaromatic ester. In modern pharmaceutical synthesis, it is utilized to construct the biphenyl core of Flurbiprofen 1. The synthetic trajectory typically involves the reduction of the nitro group to an aniline derivative, followed by diazotization and a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid to establish the biphenyl architecture 2. Finally, the methyl ester is hydrolyzed to yield the active propionic acid moiety.
Under the ICH M7 (R2) guidelines for the assessment of DNA-reactive impurities, residual levels of this nitroaromatic intermediate in the final Active Pharmaceutical Ingredient (API) must be strictly controlled, necessitating rigorous toxicological profiling.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical and commercial parameters of the compound based on current chemical supplier data 345:
| Parameter | Value |
| Chemical Name | Methyl 2-(2-fluoro-4-nitrophenyl)propanoate |
| CAS Registry Number | 104784-47-6 |
| Molecular Formula | C10H10FNO4 |
| Molecular Weight | 227.19 g/mol |
| Boiling Point | 241.5 °C (at 760 mmHg) |
| Standard Purity (Commercial) | ≥95% |
Mechanistic Hazard Profiling (Predictive Toxicology)
To accurately assess the hazard of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, we must deconstruct its structural alerts. The molecule presents three distinct toxicological domains:
-
The Nitroaromatic Group ( −NO2 ) : This is a classic structural alert for genotoxicity. In biological systems, nitroaromatics undergo enzymatic reduction via bacterial or mammalian nitroreductases. This sequential reduction forms a nitroso intermediate, followed by a hydroxylamine. Phase II esterification (via sulfotransferases or N-acetyltransferases) converts the hydroxylamine into a highly electrophilic nitrenium ion , which rapidly forms covalent adducts with DNA (predominantly at the dG-C8 position), leading to base-pair substitution mutations.
-
The Fluoro-Aromatic Moiety : The fluorine atom at the ortho position relative to the propanoate chain increases the overall lipophilicity of the molecule, enhancing cellular permeability. While the C-F bond is metabolically stable, it alters the electron density of the aromatic ring, potentially accelerating the reduction rate of the para-nitro group.
-
The Propanoate Ester : In vivo, this moiety is rapidly cleaved by ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma, yielding the corresponding carboxylic acid and releasing methanol.
Figure 1: Bioactivation pathway of nitroaromatic compounds leading to genotoxic DNA adducts.
Experimental Workflows for Toxicity Evaluation
To transition from predictive hazard to empirical safety, Application Scientists employ a tiered testing strategy. The following protocols are designed as self-validating systems , ensuring that every data point generated is internally controlled for accuracy.
Figure 2: Tiered toxicological workflow for assessing nitroaromatic pharmaceutical intermediates.
Protocol A: Modified Bacterial Reverse Mutation Assay (Ames Test)
Causality & Rationale: Standard Ames tester strains (e.g., Salmonella typhimurium TA98) possess highly active endogenous bacterial nitroreductases. Testing nitroaromatics in these strains often yields overwhelming false positives that do not correlate with mammalian in vivo risk. To isolate the mechanism, we run a parallel assay using a nitroreductase-deficient strain (TA98NR) alongside mammalian S9 metabolic activation.
Step-by-Step Methodology:
-
Strain Preparation: Culture S. typhimurium strains TA98 (nitroreductase proficient) and TA98NR (nitroreductase deficient) overnight in Oxoid nutrient broth to a density of 1−2×109 CFU/mL.
-
Dose Formulation: Dissolve methyl 2-(2-fluoro-4-nitrophenyl)propanoate in anhydrous DMSO. Prepare a 5-point concentration gradient (e.g., 10 to 5000 µ g/plate ).
-
Self-Validation Controls:
-
Negative Control: 100 µL DMSO (establishes baseline spontaneous reversion).
-
Positive Control: 4-Nitroquinoline-N-oxide (4-NQO) for TA98; 2-Aminoanthracene for S9-activated plates (verifies system integrity).
-
-
Plate Incorporation: Combine 100 µL of bacterial culture, 50 µL of test article, and 500 µL of either phosphate buffer (for -S9) or rat liver S9 mix (for +S9) into 2 mL of molten top agar containing trace histidine/biotin.
-
Incubation & Analysis: Pour over minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A dose-dependent increase ≥2 -fold over the vehicle control indicates mutagenicity.
Protocol B: 3D HepaRG Spheroid Hepatotoxicity Assay
Causality & Rationale: Traditional 2D primary human hepatocytes rapidly dedifferentiate, losing the CYP450 and Phase II enzyme expression required to bioactivate the nitroaromatic intermediate. 3D HepaRG spheroids maintain stable metabolic competence for up to 28 days, allowing us to detect delayed, metabolism-mediated cytotoxicity.
Step-by-Step Methodology:
-
Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment (ULA) 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to initiate aggregation. Incubate for 7 days to allow compact spheroid formation.
-
Compound Dosing: Replace 50% of the media with fresh media containing methyl 2-(2-fluoro-4-nitrophenyl)propanoate (0.1 µM to 100 µM).
-
Self-Validation Controls: Include 0.1% DMSO (Vehicle) and 50 µM Chlorpromazine (Positive control for intrinsic hepatotoxicity).
-
Exposure: Maintain exposure for 14 days, performing a 50% media exchange with fresh compound every 72 hours.
-
Endpoint Analysis (ATP Luminescence): At day 14, lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure luminescence to quantify intracellular ATP (directly proportional to viable cell number). Normalize data against the DMSO control to calculate the IC50 .
Occupational Exposure & Safety Directives
Given its status as a reactive intermediate, methyl 2-(2-fluoro-4-nitrophenyl)propanoate requires stringent occupational handling protocols. Based on structural read-across to similar nitroaromatics, the following safety directives apply:
-
Engineering Controls: All weighing and transfer operations must occur within a highly contained isolator or a Class II Type B2 biological safety cabinet.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), chemical-resistant Tyvek suits, and full-face powered air-purifying respirators (PAPR) equipped with organic vapor/HEPA cartridges.
-
Spill Management: In the event of a spill, avoid using highly basic solutions which could trigger uncontrolled hydrolysis or exothermic reactions. Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous chemical waste.
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- 5. 104784-47-6,methyl 2-(2-fluoro-4-nitrophenyl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
step-by-step laboratory synthesis protocol for methyl 2-(2-fluoro-4-nitrophenyl)propanoate
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical guidance and insights into the experimental rationale.
Introduction
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a valuable building block in organic synthesis, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structure, featuring a fluoro-substituted nitrophenyl ring and a propionate moiety, allows for diverse chemical modifications. This protocol details a reliable two-step synthetic route, commencing with the synthesis of the carboxylic acid precursor, 2-(2-fluoro-4-nitrophenyl)propanoic acid, followed by its esterification to the final product. The methodology is based on established chemical principles and has been structured to ensure high yield and purity.
Overall Synthesis Workflow
The synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate is achieved through a two-step process. The first step involves a malonic ester synthesis to create the carbon skeleton of the propanoic acid, followed by hydrolysis and decarboxylation. The second step is a classic Fischer-Speier esterification to yield the desired methyl ester.
Caption: Overall workflow for the synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
PART 1: Synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic acid
This initial stage focuses on the construction of the carboxylic acid intermediate. The reaction proceeds via a nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with the enolate of diethyl methylmalonate, followed by saponification and decarboxylation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier (Example) |
| 3,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | 10.0 g (62.8 mmol) | Sigma-Aldrich |
| Diethyl methylmalonate | C₈H₁₄O₄ | 174.19 | 12.0 g (68.9 mmol) | Sigma-Aldrich |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 8.0 g (71.3 mmol) | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10.0 g (250 mmol) | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | Fisher Scientific |
| Water (H₂O) | H₂O | 18.02 | 100 mL | - |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | As needed | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific |
| Saturated Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | Fisher Scientific |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |
Step-by-Step Protocol
Step 1.1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate [1][2]
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (8.0 g, 71.3 mmol) and anhydrous THF (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of diethyl methylmalonate (12.0 g, 68.9 mmol) in anhydrous THF (50 mL) to the cooled suspension over 30 minutes with continuous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the enolate.
-
In a separate beaker, prepare a solution of 3,4-difluoronitrobenzene (10.0 g, 62.8 mmol) in anhydrous THF (50 mL).
-
Slowly add the 3,4-difluoronitrobenzene solution to the enolate mixture via the dropping funnel over 1 hour, maintaining the reaction temperature between 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the mobile phase.
-
Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate as a yellow oil. This intermediate is often used in the next step without further purification.
Step 1.2: Hydrolysis and Decarboxylation to 2-(2-Fluoro-4-nitrophenyl)propanoic acid [3]
-
Transfer the crude diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate to a 500 mL round-bottom flask.
-
Add ethanol (100 mL) and a solution of sodium hydroxide (10.0 g, 250 mmol) in water (100 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 10-12 hours. The progress of the saponification can be monitored by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude 2-(2-fluoro-4-nitrophenyl)propanoic acid as a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure acid.
PART 2: Synthesis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
The final step involves the esterification of the synthesized carboxylic acid with methanol, catalyzed by a strong acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier (Example) |
| 2-(2-Fluoro-4-nitrophenyl)propanoic acid | C₉H₈FNO₄ | 213.16 | 10.0 g (46.9 mmol) | Synthesized in Part 1 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), conc. | H₂SO₄ | 98.08 | 1 mL | Fisher Scientific |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Fisher Scientific |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Fisher Scientific |
Step-by-Step Protocol[4][5][6]
-
In a 250 mL round-bottom flask, dissolve 2-(2-fluoro-4-nitrophenyl)propanoic acid (10.0 g, 46.9 mmol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring.
-
Heat the solution to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether (100 mL) and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-fluoro-4-nitrophenyl)propanoate as an oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure ester.
Characterization
The final product and the intermediate carboxylic acid should be characterized by standard analytical techniques to confirm their identity and purity.
-
2-(2-Fluoro-4-nitrophenyl)propanoic acid:
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₉H₈FNO₄[4]
-
Molecular Weight: 213.16 g/mol [4]
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.2 (m, 2H, Ar-H), ~7.4-7.6 (t, 1H, Ar-H), ~4.0 (q, 1H, CH), ~1.6 (d, 3H, CH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~178 (C=O), ~160 (d, J=250 Hz, C-F), ~148 (C-NO₂), aromatic carbons, ~40 (CH), ~15 (CH₃).
-
-
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate:
-
Appearance: Yellow oil.
-
Molecular Formula: C₁₀H₁₀FNO₄
-
Molecular Weight: 227.19 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-8.2 (m, 2H, Ar-H), ~7.4-7.6 (t, 1H, Ar-H), ~3.9 (q, 1H, CH), ~3.7 (s, 3H, OCH₃), ~1.6 (d, 3H, CH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~173 (C=O), ~160 (d, J=250 Hz, C-F), ~148 (C-NO₂), aromatic carbons, ~52 (OCH₃), ~40 (CH), ~15 (CH₃).
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3,4-Difluoronitrobenzene is a toxic and corrosive compound. Handle with extreme care.
-
Potassium tert-butoxide is a strong base and is highly reactive with water. Handle under anhydrous conditions.
-
Concentrated acids (HCl and H₂SO₄) are highly corrosive. Add them slowly and carefully.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- Vertex AI Search was used to generate experimental procedures and safety inform
- CN108456140B - Method for preparing flurbiprofen impurity M - Google P
-
Synthesis of 2-(4-nitrophenyl)propionic acid - PrepChem.com. (URL: [Link])
-
Esterification of propanoic acid in the presence of a homogeneous catalyst. (URL: [Link])
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (URL: [Link])
Sources
methyl 2-(2-fluoro-4-nitrophenyl)propanoate as an API intermediate in drug discovery
Application Note: Utilizing Methyl 2-(2-fluoro-4-nitrophenyl)propanoate as a Versatile API Intermediate in Modern Drug Discovery
Executive Summary & Mechanistic Rationale
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6) is a highly versatile Active Pharmaceutical Ingredient (API) intermediate[1]. Historically recognized as a critical building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, its utility has recently expanded into the development of advanced targeted therapeutics, including heterobifunctional PROTACs (Proteolysis Targeting Chimeras)[2][3].
The strategic value of this intermediate lies in its highly programmable functional groups:
-
The Nitro Group (-NO2): Acts as a masked amine. Once reduced, it provides a nucleophilic handle for Sandmeyer reactions (to build biphenyl scaffolds) or amide couplings (to attach PROTAC linkers).
-
The Ester Group (-COOCH3): Protects the carboxylic acid during upstream cross-coupling or amidation events, allowing for selective late-stage hydrolysis.
-
The Ortho-Fluorine (-F): Modulates the pKa of the resulting API, enhances metabolic stability, and locks the conformation of biphenyl systems to improve target binding affinity (e.g., COX inhibition or β -amyloid modulation)[4].
Synthetically, this intermediate is typically accessed via Nucleophilic Aromatic Substitution (SNAr). By reacting 1,2-difluoro-4-nitrobenzene with a propanoate (or malonate) enolate, the highly activated fluorine para to the nitro group is selectively displaced[2]. This circumvents the poor regioselectivity associated with late-stage electrophilic nitration of phenylpropanoate cores.
Application 1: Synthesis of Biphenyl NSAIDs and A β 42 Modulators
Flurbiprofen and its derivatives are potent COX inhibitors and selective modulators of β -amyloid 1-42 secretion, making them valuable in both inflammatory and Alzheimer's disease research[4]. The synthesis of these biphenyl architectures relies heavily on the controlled transformation of the nitrophenyl intermediate.
Fig 1. Synthetic workflow from the nitrophenyl intermediate to Flurbiprofen analogs.
Protocol 1.1: Catalytic Reduction to Aniline
Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over chemical reductants (like SnCl2 or Fe/HCl) to avoid heavy metal waste and streamline purification.
-
Reaction: Dissolve methyl 2-(2-fluoro-4-nitrophenyl)propanoate (1.0 eq) in anhydrous methanol (0.2 M). Add 10 wt% of 5% Pd/C.
-
Execution: Purge the reaction vessel with N2, followed by H2. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.
-
Self-Validation: TLC will show the disappearance of the yellow starting material and the appearance of a highly polar, ninhydrin-positive spot. LC-MS must confirm the [M+H]+ mass shift corresponding to the aniline.
Protocol 1.2: Green Suzuki-Miyaura Coupling
Causality: Traditional Suzuki couplings utilize soluble Pd complexes (e.g., Pd(PPh3)4) in organic solvents, complicating API purification. Utilizing Pd/C in aqueous media with sodium tetraphenylborate or phenylboronic acid allows for simple catalyst filtration and minimizes residual metal toxicity[3].
-
Preparation: Convert the aniline to the corresponding bromide via a standard Sandmeyer reaction (NaNO2/HBr followed by CuBr).
-
Reaction: In a round-bottom flask, combine the bromide intermediate (1.0 eq), phenylboronic acid (1.2 eq), Na2CO3 (2.0 eq), and 5% Pd/C (0.05 mol%) in a Water/Ethanol (4:1) mixture.
-
Execution: Reflux the mixture for 2 hours under ambient air or N2.
-
Workup & Validation: Cool to room temperature, quench with 3M HCl, and filter the precipitate. Redissolve in THF, filter off the Pd/C, and concentrate. Validation via 1H NMR will reveal the diagnostic integration of 9 aromatic protons confirming the biphenyl system.
Application 2: Scaffold for Targeted Protein Degraders (PROTACs)
In modern oncology, particularly in overcoming FLT3 inhibitor resistance in acute myeloid leukemia (AML), this intermediate serves as a critical linker attachment point. The reduced aniline acts as a vector to conjugate E3 ligase ligands (like Cereblon binders) to kinase inhibitors[2].
Fig 2. Workflow for constructing targeted protein degraders (PROTACs) using the intermediate.
Protocol 2.1: Sterically Hindered Amide Coupling
Causality: The aniline derived from this intermediate is sterically hindered by the adjacent ortho-fluorine and exhibits reduced nucleophilicity. HATU is employed as the coupling reagent because it rapidly generates a highly reactive HOAt ester, driving the amidation to completion while preventing epimerization of complex PROTAC linkers[2].
-
Reaction: In a dry flask, dissolve the PROTAC linker-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the acid.
-
Execution: Add the aniline intermediate (methyl 2-(4-amino-2-fluorophenyl)propanoate) (1.1 eq) to the mixture. Stir at room temperature for 12 hours under N2.
-
Workup: Dilute with Ethyl Acetate, wash extensively with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na2SO4 and concentrate.
-
Self-Validation: IR spectroscopy will show a distinct amide N-H stretch (~3300 cm⁻¹) and an amide carbonyl peak (~1650 cm⁻¹). LC-MS must verify the exact mass of the conjugate.
Quantitative Data & Transformation Summaries
Table 1: Physicochemical Properties of the API Intermediate
| Property | Value |
|---|---|
| CAS Number | 104784-47-6 |
| Molecular Formula | C10H10FNO4 |
| Molecular Weight | 227.19 g/mol |
| Purity Standard | ≥95% (HPLC)[1] |
| Boiling Point | ~241.5 °C at 760 mmHg[1] |
Table 2: Comparative Yields and Purity for Key Downstream Transformations
| Transformation | Reagents / Catalyst | Expected Yield | Purity (HPLC) | Validation Marker |
|---|---|---|---|---|
| Nitro Reduction | 5% Pd/C, H2 (1 atm), MeOH | 92–98% | >98% | [M+H]+ shift; Ninhydrin (+) |
| Sandmeyer Bromination | NaNO2, HBr, CuBr, 60°C | 65–75% | >95% | Loss of NH2 in 1H NMR |
| Suzuki Coupling | Ph-B(OH)2, Pd/C, Na2CO3, H2O | 85–98% | >98% | Biphenyl protons in NMR |
| PROTAC Amidation | Linker-COOH, HATU, DIPEA, DMF | 70–85% | >95% | Amide N-H stretch (IR/NMR) |
References
- Accela ChemBio Product Catalog. "methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6)". Accela ChemBio Inc.
- Sun, Y., et al. "Discovery of Potent Dual PROTAC Degraders Targeting BET-Kinase To Overcome FLT3 Inhibitor Resistance". Journal of Medicinal Chemistry (ACS).
- Lu, G., et al. "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water". Shenyang Pharmaceutical University.
- Peretto, I., et al. "Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid 1-42 Secretion". Journal of Medicinal Chemistry (ACS).
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Application Notes and Protocols: Catalytic Reduction of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. These anilines serve as versatile building blocks for a vast array of complex molecules. Catalytic hydrogenation stands out as a preferred method for this reduction due to its high efficiency, clean reaction profiles, and operational simplicity.[1][2] This document provides a comprehensive guide to the selective reduction of the nitro group in methyl 2-(2-fluoro-4-nitrophenyl)propanoate to yield methyl 2-(2-fluoro-4-aminophenyl)propanoate, a valuable intermediate in drug development.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols to ensure a successful and safe synthesis.
Reaction Overview
The target transformation is the chemoselective reduction of a nitro group in the presence of an ester and a fluoro substituent. Palladium on carbon (Pd/C) is the catalyst of choice for this reaction, utilizing hydrogen gas (H₂) as the terminal reductant.[1][3]
Caption: Overall reaction scheme for the reduction.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation of a nitro group over a palladium surface is a heterogeneous process involving several key steps:
-
Adsorption: Both hydrogen gas and the nitro-containing substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine intermediates before forming the final amine.[4]
-
Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Caption: Simplified catalytic cycle on the palladium surface.
Key Considerations for Substrate-Specific Reduction
Chemoselectivity
The primary challenge is to reduce the nitro group without affecting the ester functionality or the carbon-fluorine bond.
-
Ester Group: The methyl ester is generally stable under neutral catalytic hydrogenation conditions. Reductive cleavage of esters typically requires more forcing conditions or specific catalysts not employed here.[5][6]
-
Aromatic Fluorine: While hydrodehalogenation can be a concern with palladium catalysts, particularly with iodo and bromo substituents, fluoroarenes are significantly more stable.[1][7] Using a well-defined catalyst and avoiding overly harsh conditions (e.g., high temperatures or prolonged reaction times) minimizes the risk of C-F bond cleavage.
Solvent Choice
The choice of solvent is critical for substrate solubility and catalyst activity.
-
Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are excellent choices as they readily dissolve the starting material and the resulting amine, and can facilitate the protonolysis steps in the reduction mechanism.[8]
-
Aprotic Solvents: Ethyl acetate (EtOAc) and Tetrahydrofuran (THF) are also commonly used and can be advantageous if the product is sensitive to protic media.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | >98% | Commercially Available |
| Palladium on Carbon (10% Pd, wet) | Catalyst Grade | Major Chemical Supplier |
| Methanol (MeOH) | Anhydrous | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | Reagent Grade | Major Chemical Supplier |
| Celite® 545 | Filtration Aid | Major Chemical Supplier |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier |
Equipment Setup
-
A three-neck round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker).
-
Magnetic stirrer and stir bar.
-
Hydrogen balloon or a regulated hydrogen gas line.
-
Vacuum/inert gas manifold.
-
Filtration setup (e.g., Büchner funnel, filter flask).
Detailed Reaction Procedure (Balloon Hydrogenation)
Caption: Experimental workflow from setup to product isolation.
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(2-fluoro-4-nitrophenyl)propanoate (e.g., 5.0 g, 1.0 eq) in methanol (100 mL).
-
Inerting: Seal the flask and purge the system with nitrogen or argon for 10-15 minutes to remove all oxygen.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (e.g., 0.25 g, 5 wt%) to the stirred solution. Note: Never add dry catalyst to a flammable solvent in the presence of air.[10][11]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The product will have a lower Rf value than the starting material. The reaction is typically complete within 2-6 hours.
Work-up and Purification
-
Inerting: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol. Caution: The filtered catalyst is pyrophoric and must not be allowed to dry in the air. Quench the filter cake immediately with plenty of water.[10]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient catalyst loading- Poor catalyst activity (deactivated)- Inadequate hydrogen pressure- Poor mixing/agitation | - Increase catalyst loading to 7-10 wt%- Use fresh, properly stored catalyst[13]- Ensure the H₂ balloon is adequately filled; for difficult reductions, a Parr shaker may be needed[8]- Increase stirring speed |
| Side Product Formation (Dehalogenation) | - Overly aggressive conditions (high temp.)- Prolonged reaction time | - Ensure the reaction is run at room temperature- Stop the reaction as soon as the starting material is consumed (monitor closely by TLC) |
| Catalyst Poisoning | - Impurities in starting material or solvent (e.g., sulfur or certain nitrogen compounds) | - Purify starting materials if necessary- Use high-purity solvents[12][13] |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[9][11]
-
Palladium on Carbon (Pd/C): Pd/C, especially after use (saturated with hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[9][14]
References
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Available from: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available from: [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available from: [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. (2023). JRF Global. Available from: [Link]
-
Palladium on carbon. Wikipedia. Available from: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Letters, 23(20), 7859-7863. Available from: [Link]
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with C. Longdom Publishing. Available from: [Link]
-
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available from: [Link]
-
4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. (2019). Organic Letters, 21(22), 9199-9203. Available from: [Link]
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022). The Journal of Organic Chemistry, 87(2), 1165-1173. Available from: [Link]
-
Standard Operating Procedure. UCLA Chemistry and Biochemistry. Available from: [Link]
- Process for the reduction of nitro derivatives to amines. (2015). Google Patents.
-
and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions. AIR Unimi. Available from: [Link]
-
Standard Operating Procedures. The Sarpong Group. Available from: [Link]
-
my nitro refuses to be reduced. (2023). Reddit. Available from: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development, 19(9), 1138-1145. Available from: [Link]
- Hydrogenation of halonitrobenzenes without dehalogenation. (1991). Google Patents.
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- 13. benchchem.com [benchchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Ester Hydrolysis Protocols for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursor Synthesis
Introduction & Mechanistic Rationale
The compound methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6)[1] serves as a critical, highly functionalized building block in pharmaceutical development. Its primary application lies in the synthesis of biphenyl propionic acid derivatives, most notably as an intermediate for the NSAID Flurbiprofen and its analogs[2].
The transformation of this ester into 2-(2-fluoro-4-nitrophenyl)propanoic acid (CAS: 111196-84-0) via hydrolysis is a mandatory step before downstream nitro-reduction and aryl cross-coupling can occur. Designing a robust hydrolysis protocol requires navigating two distinct chemoselective challenges:
Resistance to Nucleophilic Aromatic Substitution (SNAr)
A common concern when exposing fluorinated nitroarenes to hydroxide bases is the risk of SNAr, which would displace the fluorine atom to yield an undesired phenol byproduct. However, structural analysis of this specific molecule reveals that the fluorine atom (at C2) is situated meta to the strongly electron-withdrawing nitro group (at C4). Because the intermediate Meisenheimer complex cannot delocalize its negative charge onto the nitro group's oxygen atoms from the meta position, the fluorine is not activated for SNAr. Consequently, hydroxide selectively attacks the ester carbonyl, making base-catalyzed saponification highly efficient and safe.
Preservation of Stereochemical Integrity
The α -proton of the propanoate chain (flanked by the aryl ring and the ester carbonyl) is moderately acidic. If the synthesis targets a specific enantiomer (e.g., the eutomer (S)-flurbiprofen), harsh basic conditions (like refluxing NaOH or KOH) can induce enolization, leading to racemization. Utilizing mild bases such as Lithium Hydroxide (LiOH) at ambient temperatures effectively suppresses this enolization pathway.
Experimental Workflows & Signaling
Caption: Base-catalyzed hydrolysis workflow of methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Validated Experimental Protocols
Protocol A: Mild Base-Catalyzed Saponification (Recommended)
This protocol utilizes a mixed organic/aqueous solvent system to ensure homogeneity. THF and Methanol solubilize the lipophilic ester, while water dissolves the LiOH. The built-in acid-base extraction serves as a self-validating purification step.
Reagents:
-
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 equiv)
-
Solvent: THF / MeOH / H₂O (3:1:1 v/v/v)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with methyl 2-(2-fluoro-4-nitrophenyl)propanoate. Add the THF and MeOH, stirring until completely dissolved.
-
Base Addition: Dissolve LiOH·H₂O in the required volume of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C (ice bath) to control the initial exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.
-
In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or HPLC. The starting material should be entirely consumed.
-
Volatile Removal: Concentrate the mixture under reduced pressure (rotary evaporator) at 30 °C to remove the THF and MeOH. Causality: Removing organic solvents prevents the product from partitioning into the organic phase prematurely during the washing step.
-
Neutral Impurity Wash: Dilute the remaining aqueous layer with additional water and wash twice with Methyl tert-butyl ether (MTBE). Discard the organic (MTBE) layers.
-
Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0–2.5 (verify with pH paper). Causality: Complete protonation of the carboxylate salt is required to drive the product into the organic phase during extraction.
-
Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the EtOAc layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 2-(2-fluoro-4-nitrophenyl)propanoic acid.
Protocol B: Acid-Catalyzed Hydrolysis (Orthogonal Alternative)
Acidic hydrolysis is generally slower and requires thermal driving force but is necessary if the substrate contains highly base-sensitive moieties added during advanced derivatization.
Step-by-Step Procedure:
-
Preparation: Dissolve the ester (1.0 equiv) in 1,4-Dioxane.
-
Acidification: Add 6M aqueous HCl (10.0 equiv).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 95–100 °C for 12–18 hours.
-
Workup: Cool the mixture to room temperature. Dilute heavily with water to precipitate the crude acid. Extract with EtOAc, wash the organic layer with water until the aqueous wash is pH neutral, dry over Na₂SO₄, and concentrate.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics and analytical outcomes for both protocols, allowing process chemists to select the optimal route based on downstream requirements.
| Parameter | Protocol A (LiOH Saponification) | Protocol B (Acidic Hydrolysis) |
| Primary Reagents | LiOH·H₂O, THF/MeOH/H₂O | 6M HCl, 1,4-Dioxane |
| Operating Temperature | 20–25 °C (Ambient) | 95–100 °C (Reflux) |
| Reaction Time | 2–4 hours | 12–18 hours |
| Typical Isolated Yield | > 95% | 75–85% |
| Stereochemical Integrity | High (Minimal enolization) | Moderate to Low (Heat-induced racemization) |
| SNAr Risk Profile | Negligible (Due to meta-F orientation) | None |
| Scalability | Excellent (Standard API plant conditions) | Moderate (Corrosive reflux requirements) |
References
- ChemicalBook. "methyl 2-(2-fluoro-4-nitrophenyl)propanoate | 104784-47-6".
- Sigma-Aldrich. "2-methyl-2-(4-nitrophenyl)propanoic acid synthesis | 2-(2-fluoro-4-nitrophenyl)propanoic acid".
- Google Patents. "CN108456140B - Method for preparing flurbiprofen impurity M".
Sources
Application Note: Utilizing Methyl 2-(2-fluoro-4-nitrophenyl)propanoate in the Synthesis of NSAID Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with enhanced cyclooxygenase-2 (COX-2) selectivity and reduced gastrointestinal toxicity remains a primary objective in medicinal chemistry [4]. Flurbiprofen, a classic non-selective COX inhibitor, relies on a 2-fluoro-biphenyl scaffold. Traditional syntheses of this scaffold often require harsh Ullmann coupling conditions (180–200 °C) or utilize highly toxic solvents, which limits scalability and functional group tolerance [1, 2].
To overcome these limitations, methyl 2-(2-fluoro-4-nitrophenyl)propanoate has emerged as a highly versatile, regiochemically pure building block.
The Causality of Scaffold Design
The strategic selection of this specific precursor is driven by two key mechanistic advantages:
-
The Methyl Ester Protection: Utilizing the methyl ester rather than the free propanoic acid is critical. A free carboxylic acid can coordinate with transition metal catalysts during downstream cross-coupling, poisoning the catalyst and reducing turnover frequency. Furthermore, the ester prevents unwanted decarboxylation under the basic conditions required for Suzuki-Miyaura coupling [3].
-
The Nitro Group as a Bio-Orthogonal Handle: Direct halogenation of a biphenyl system often yields complex regioisomeric mixtures. By contrast, the para-nitro group acts as a stable placeholder. It survives esterification and alkylation, yet can be quantitatively reduced to an aniline under mild conditions. This aniline serves as a linchpin for Sandmeyer-type halogenation, ensuring absolute regiocontrol when introducing diverse aryl groups via palladium-catalyzed cross-coupling [1].
Synthetic Workflow & Pathway Visualization
The synthesis of flurbiprofen analogs from methyl 2-(2-fluoro-4-nitrophenyl)propanoate follows a highly modular four-step sequence: Nitro Reduction → Sandmeyer Bromination → Suzuki-Miyaura Cross-Coupling → Ester Hydrolysis.
Synthetic workflow for NSAID analogs from methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure each transformation is complete before proceeding, preventing the carryover of impurities.
Step 1: Catalytic Hydrogenation (Nitro Reduction)
Objective: Convert the nitro group to an amine to enable diazotization.
-
Setup: Dissolve methyl 2-(2-fluoro-4-nitrophenyl)propanoate (10.0 g, 44.0 mmol) in absolute ethanol (100 mL) in a high-pressure hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an argon atmosphere to prevent auto-ignition.
-
Reaction: Purge the vessel with H2 gas three times. Pressurize to 30 psi and agitate at room temperature for 4–6 hours.
-
Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (yellow tint, higher Rf) must completely disappear, replaced by a highly polar, UV-active amine spot.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to yield Intermediate 1 (methyl 2-(4-amino-2-fluorophenyl)propanoate) as a pale oil.
Step 2: Sandmeyer Bromination
Objective: Install a bromide leaving group for transition-metal coupling.
-
Diazotization: Suspend Intermediate 1 (8.0 g, 40.6 mmol) in aqueous HBr (48%, 40 mL) and cool to 0 °C in an ice-salt bath. Slowly add a solution of NaNO2 (3.08 g, 44.6 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Self-Validation (IPC): After 30 minutes, apply a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of necessary excess nitrous acid. If absent, add 0.1 eq of NaNO2 .
-
Bromination: In a separate flask, dissolve CuBr (6.4 g, 44.6 mmol) in aqueous HBr (48%, 20 mL) and heat to 60 °C. Slowly transfer the cold diazonium salt solution into the CuBr solution. Nitrogen gas evolution will occur immediately.
-
Workup: Once gas evolution ceases (approx. 1 hour), cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to yield Intermediate 2 (methyl 2-(4-bromo-2-fluorophenyl)propanoate).
Step 3: Suzuki-Miyaura Cross-Coupling
Objective: Construct the biaryl core using diverse arylboronic acids.
-
Setup: In a Schlenk flask, combine Intermediate 2 (5.0 g, 19.1 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 22.9 mmol), and K2CO3 (7.9 g, 57.3 mmol).
-
Solvent & Degassing: Add a mixture of Toluene/Water (4:1, 50 mL). Degas the biphasic mixture by bubbling argon through the solution for 15 minutes.
-
Catalysis: Add Pd(PPh3)4 (1.1 g, 0.95 mmol, 5 mol%). Heat the mixture to 90 °C under argon for 12 hours [1].
-
Self-Validation (IPC): Analyze an aliquot via HPLC. The reaction is deemed complete when the peak corresponding to Intermediate 2 (UV 254 nm) is < 0.5% AUC.
-
Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene. Concentrate and purify via flash chromatography to yield the Biaryl Ester .
Step 4: Ester Hydrolysis (Saponification)
Objective: Unmask the carboxylic acid to yield the active NSAID.
-
Reaction: Dissolve the Biaryl Ester (10.0 mmol) in a THF/Water mixture (3:1, 40 mL). Add LiOH⋅H2O (1.26 g, 30.0 mmol). Stir at room temperature for 4 hours.
-
Self-Validation (IPC): TLC monitoring (Hexanes:EtOAc 8:2) should show complete consumption of the ester.
-
Workup: Evaporate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 2. Extract the precipitated free acid with dichloromethane (3 x 30 mL). Dry and concentrate to yield the final Flurbiprofen Analog [3].
Quantitative Data & Biological Evaluation
The modularity of the Suzuki-Miyaura step allows for the rapid generation of analog libraries. Modifying the electronic and steric properties of the newly introduced aryl ring significantly alters the COX-1 vs. COX-2 inhibition profile [4].
Below is a summary of quantitative validation data for analogs synthesized using this protocol, demonstrating the structure-activity relationship (SAR) shifts achieved by utilizing methyl 2-(2-fluoro-4-nitrophenyl)propanoate as the core building block.
| Compound / Analog | R-Group (Aryl) | Overall Yield (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index* |
| Flurbiprofen (Ref) | Phenyl | 69% | 0.04 | 0.51 | 0.08 |
| Analog A | 4-Methoxyphenyl | 62% | 1.20 | 0.15 | 8.00 |
| Analog B | 3-Pyridyl | 58% | >50.00 | 0.85 | >58.00 |
| Analog C | 4-Fluorophenyl | 65% | 0.10 | 0.45 | 0.22 |
*Selectivity Index = (COX-1 IC₅₀ / COX-2 IC₅₀). A higher value indicates greater selectivity for COX-2, which is associated with reduced gastrointestinal adverse effects.
References
-
Lu, G., Franzén, R., Yu, X. J., & Xu, Y. J. "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water". Shenyang Pharmaceutical University / Tampere University of Technology. 1
-
"Preparation method of flurbiprofen" (Patent CN112225657A). Google Patents. 2
-
"(Benzylideneamino)triazole–Thione Derivatives of Flurbiprofen: An Efficient Microwave-Assisted Synthesis and In Vivo Analgesic Potential". ACS Omega. 3
-
"New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation". PubMed Central (PMC). 4
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Cross-Coupling Strategies Using Methyl 2-(2-fluoro-4-nitrophenyl)propanoate for Flurbiprofen Synthesis
Introduction & Strategic Context
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a highly valuable, electron-deficient building block utilized extensively in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Flurbiprofen . Historically, converting this nitroaromatic intermediate into the required biphenyl scaffold necessitated a convoluted, three-step sequence: nitro reduction, diazotization, and a Sandmeyer-type halogenation, followed finally by a classical Suzuki-Miyaura coupling.
However, recent breakthroughs in transition-metal catalysis have unlocked the ability to use the nitro group directly as a pseudo-halide leaving group. By employing highly sterically hindered, electron-rich palladium catalyst systems, chemists can now execute a Direct Denitrative Suzuki-Miyaura Cross-Coupling 1. This paradigm shift not only eliminates the need for hazardous diazonium intermediates but also drastically improves step economy and overall yield 2.
Caption: Synthetic workflows from methyl 2-(2-fluoro-4-nitrophenyl)propanoate to Flurbiprofen.
Mechanistic Insights & Causality
The C(sp2)−NO2 bond has historically been considered inert to oxidative addition due to its high bond dissociation energy (~70 kcal/mol) and the propensity of the nitro group to easily reduce, poisoning low-valent metal catalysts 3.
To overcome this, the denitrative coupling relies on a highly specific set of causal interactions:
-
Ligand Sterics and Electronics: The use of BrettPhos (or bulky N-heterocyclic carbenes like imidazo[1,5-a]pyridines) is non-negotiable. The extreme steric bulk of these ligands forces the reductive elimination step, while their strong σ -donating capability pushes electron density into the Pd(0) center, sufficiently activating it to cleave the stubborn C−NO2 bond 4.
-
Substrate Activation: Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is an ideal substrate for this methodology. The electron-withdrawing nature of both the ester and the ortho-fluoro group significantly lowers the LUMO of the nitroarene, facilitating the initial Pd(0) insertion 5.
-
Base Selection ( K3PO4 ): The base serves a dual purpose. It activates the phenylboronic acid for transmetalation and acts as a scavenger for the extruded nitrite ( NO2− ) anion, preventing it from coordinating to and deactivating the palladium catalyst 1.
Caption: Catalytic cycle for the denitrative Suzuki-Miyaura cross-coupling.
Quantitative Data Presentation
The table below summarizes the efficiency gains achieved by transitioning from the classical sequence to the modern denitrative coupling route.
| Reaction Parameter | Classical Route (Reduction → Sandmeyer → Suzuki) | Modern Route (Direct Denitrative Suzuki) |
| Overall Steps to Ester | 3 | 1 |
| Atom Economy | Low (Loss of N2 , halogens, multiple workups) | High (Loss of NO2 only) |
| Catalyst System | Pd/C (Red), Pd(PPh3)4 (Coupling) | Pd(acac)2 / BrettPhos |
| Reaction Time | ~36-48 hours (cumulative) | 24 hours |
| Overall Yield | 45 - 55% | 75 - 85% |
| Safety Profile | Hazardous (Explosive diazonium intermediates) | Safer (Direct coupling, no energetic intermediates) |
Experimental Protocols
Protocol: Direct Denitrative Suzuki-Miyaura Coupling
Objective: Synthesis of Flurbiprofen Methyl Ester from Methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Reagents & Materials:
-
Substrate: Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (1.0 equiv, 1.0 mmol, 227.2 mg)
-
Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183.0 mg)
-
Catalyst Precursor: Pd(acac)2 (5 mol%, 0.05 mmol, 15.2 mg)
-
Ligand: BrettPhos (10 mol%, 0.10 mmol, 53.7 mg)
-
Base: Anhydrous K3PO4 (3.0 equiv, 3.0 mmol, 636.0 mg)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Reagent Loading: Add Pd(acac)2 , BrettPhos, phenylboronic acid, and anhydrous K3PO4 to the Schlenk tube.
-
Critical IPQC: The base must be strictly anhydrous; water severely inhibits the oxidative addition of the nitro group.
-
-
Substrate Addition: Add methyl 2-(2-fluoro-4-nitrophenyl)propanoate. If the substrate is a viscous oil, it can be added as a solution in a small portion of the reaction solvent.
-
Solvent Addition & Degassing: Add 4.0 mL of anhydrous 1,4-dioxane. Seal the tube with a Teflon screw cap and perform three freeze-pump-thaw cycles to rigorously exclude oxygen.
-
Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 130 °C . Stir vigorously (800 rpm) for 24 hours.
-
Visual Cue: The reaction mixture will transition from a bright yellow/orange suspension to a dark brown/black mixture with a white precipitate ( KNO2 and unreacted phosphate) as the active Pd(0) species cycles.
-
-
Reaction Monitoring (TLC):
-
Eluent: 9:1 Hexanes/Ethyl Acetate.
-
Expected Rf of Starting Material: ~0.30 (UV active).
-
Expected Rf of Product (Flurbiprofen Methyl Ester): ~0.60 (Less polar due to the loss of the nitro group and addition of the lipophilic phenyl ring).
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.
-
Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford Flurbiprofen methyl ester as a colorless to pale-yellow oil.
-
Downstream Processing (API Generation): The resulting Flurbiprofen methyl ester can be quantitatively converted to the active pharmaceutical ingredient (Flurbiprofen) by dissolving it in THF/MeOH and stirring with 2.0 M aqueous NaOH at room temperature for 4 hours, followed by acidification with 1.0 M HCl to precipitate the free acid 2.
References
-
Cross-Coupling Reactions of Nitroarenes. PubMed / National Institutes of Health (NIH). URL:[Link]
-
Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing. URL:[Link]
- CN108218667A - A kind of synthetic method of Flurbiprofen.Google Patents.
-
Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. URL:[Link]
-
Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. RSC Publishing. URL:[Link]
Sources
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108218667A - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Pilot-Scale Synthesis of Methyl 2-(2-Fluoro-4-nitrophenyl)propanoate
Introduction
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is a key intermediate in the synthesis of various pharmacologically active molecules. The transition from laboratory-scale synthesis to pilot-scale production is a critical step in the drug development pipeline, necessary for generating sufficient material for advanced preclinical and early-phase clinical studies. This document provides a comprehensive guide for the safe and efficient scale-up of its synthesis.
The protocol herein is designed around a robust Nucleophilic Aromatic Substitution (SNAr) reaction, a well-established and scalable method for forming aryl-carbon bonds.[1][2][3] The strategy focuses on process safety, operational efficiency, and high product purity, addressing the common challenges encountered during the scale-up of exothermic and moisture-sensitive reactions.
Synthetic Strategy & Rationale
The chosen synthetic route involves the SNAr reaction between 3,4-difluoronitrobenzene and the enolate of methyl propionate.
Reaction Scheme: 3,4-Difluoronitrobenzene + Methyl Propionate → (in the presence of a strong base) → Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Rationale for Selection:
-
Regioselectivity: The nitro group strongly activates the aromatic ring for nucleophilic attack. The fluorine atom para to the nitro group is significantly more activated than the fluorine atom meta to it, leading to a highly regioselective substitution at the C4 position.[4]
-
Reagent Availability: The starting materials, 3,4-difluoronitrobenzene and methyl propionate, are commercially available in bulk quantities at a reasonable cost.
-
Scalability: SNAr reactions are generally well-behaved on a larger scale. The primary challenges, such as managing exotherms and handling strong bases, have well-documented engineering solutions.[5]
-
Atom Economy: The reaction is relatively atom-economical, with the primary byproduct being the salt of the displaced fluoride.
For the deprotonation of methyl propionate, sodium hydride (NaH) is selected as the base. While other bases like LDA or KHMDS are effective, NaH as a 60% dispersion in mineral oil offers a balance of reactivity, cost, and handling safety for pilot-scale operations.[6][7]
Process Workflow & Logic
The overall process can be visualized as a multi-stage workflow, from raw material handling to the final, purified active pharmaceutical ingredient (API) intermediate.
Caption: Pilot-Scale Synthesis Workflow.
Materials and Equipment
Materials:
| Material | Grade | CAS No. | Supplier |
| 3,4-Difluoronitrobenzene | ≥99% | 369-34-6 | Commercial |
| Sodium Hydride (60% in oil) | Reagent | 7646-69-7 | Commercial |
| Methyl Propionate | ≥99% | 554-12-1 | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous | 68-12-2 | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Commercial |
| Hexanes | ACS Grade | 110-54-3 | Commercial |
| Saturated aq. NH4Cl | N/A | N/A | Prepared in-house |
| Saturated aq. NaCl (Brine) | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate | N/A | 7487-88-9 | Commercial |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and addition funnel.
-
Thermostatic circulator for reactor temperature control.
-
Vacuum pump and rotary evaporator.
-
Appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and compatible chemical-resistant gloves (nitrile or neoprene).[6]
Detailed Synthesis Protocol (1 kg Scale)
5.1 Reactor Preparation & Reagent Charging
-
Inert Atmosphere: Assemble the 20 L reactor system. Ensure all joints are properly sealed. Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Charge anhydrous N,N-Dimethylformamide (DMF, 5.0 L) into the reactor.
-
Base Addition:
-
Expertise & Experience: Sodium hydride is a highly water-reactive and pyrophoric solid.[7] Handling must be performed under an inert atmosphere. The 60% dispersion in mineral oil significantly mitigates these risks, but care is still paramount.[6]
-
Under a strong nitrogen flow, carefully add Sodium Hydride (60% dispersion in mineral oil, 290 g, 7.25 mol, 1.1 eq) to the DMF in portions. A slight evolution of hydrogen may be observed due to trace moisture in the solvent.
-
-
Cooling: Cool the resulting slurry to 0-5°C using the thermostatic circulator.
5.2 Enolate Formation
-
Nucleophile Addition: Slowly add methyl propionate (698 mL, 7.25 mol, 1.1 eq) to the cooled NaH slurry via the addition funnel over a period of 60-90 minutes.
-
Trustworthiness: Maintain the internal temperature below 10°C. This addition is exothermic due to the deprotonation and hydrogen gas evolution. A controlled addition rate is crucial for safety and to prevent runaway reactions.
-
-
Stirring: Stir the resulting mixture at 0-5°C for 1 hour after the addition is complete to ensure full formation of the methyl propionate enolate.
5.3 Nucleophilic Aromatic Substitution (SNAr)
-
Electrophile Addition: Prepare a solution of 3,4-difluoronitrobenzene (1.00 kg, 6.28 mol, 1.0 eq) in anhydrous DMF (1.5 L).
-
Add this solution to the reactor via the addition funnel over 90-120 minutes.
-
Expertise & Experience: This is the main exothermic event. The internal temperature must be rigorously maintained below 10°C. A rapid temperature increase indicates an accumulation of unreacted reagents and poses a significant safety risk. If the temperature exceeds 15°C, pause the addition immediately.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C. Monitor the reaction progress every hour by HPLC until the consumption of 3,4-difluoronitrobenzene is >99%. The reaction is typically complete within 4-6 hours.
5.4 Work-up and Crude Product Isolation
-
Quenching:
-
Safety: The reaction mixture contains unreacted sodium hydride. Quenching must be performed slowly and with extreme caution to control the evolution of hydrogen gas.
-
Cool the reactor to 0°C. Slowly and carefully add saturated aqueous ammonium chloride (NH4Cl) solution (5.0 L) via the addition funnel, ensuring the internal temperature does not exceed 20°C.
-
-
Extraction: Transfer the quenched reaction mixture to a suitable separation funnel or extraction vessel. Extract the aqueous phase with ethyl acetate (3 x 4.0 L).
-
Washing: Combine the organic layers and wash with brine (2 x 3.0 L) to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.
Purification Protocol
For pilot-scale quantities, flash column chromatography is the preferred method for achieving high purity.
Caption: Purification Workflow via Flash Chromatography.
-
Column Preparation: Pack a suitable size glass column with silica gel (230-400 mesh), using a slurry method with hexanes.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane. Add silica gel (~2x the weight of the crude product) and concentrate to a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford methyl 2-(2-fluoro-4-nitrophenyl)propanoate as a pale yellow oil. (Expected yield: 80-90%; Purity by HPLC: >98%).
Quality Control Specifications
The final product must be analyzed to ensure it meets the required specifications for use in further GxP (Good x Practice) applications.
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to yellow oil |
| Identity | 1H NMR, 13C NMR | Conforms to structure |
| Purity | HPLC (Area %) | ≥ 98.0% |
| Residual Solvents | GC-HS | EtOAc: ≤5000 ppmHexanes: ≤290 ppmDMF: ≤880 ppm |
| Water Content | Karl Fischer | ≤ 0.5% |
Process Safety Considerations
-
Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[6][8] All handling must be done under an inert, dry atmosphere.[9] PPE, including a face shield and flame-retardant lab coat, is mandatory. Spills must be covered with dry sand or soda ash; DO NOT USE WATER .[8]
-
3,4-Difluoronitrobenzene: This compound is toxic and an irritant.[10] Avoid inhalation and skin contact. Handle in a well-ventilated area or fume hood.[11]
-
Exothermic Reactions: Both the enolate formation and the SNAr reaction are exothermic. Strict temperature control via a reliable cooling system and controlled addition rates are critical to prevent thermal runaway.
-
Hydrogen Gas Evolution: The deprotonation and quenching steps produce hydrogen gas. The reactor must be vented to a safe area, away from ignition sources.[8]
References
-
Sodium Hydride - Standard Operating Procedure . University of California, Santa Barbara. [Link]
-
SODIUM HYDRIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Standard Operating Procedure for Safe Use of Pyrophoric Solids . University of Georgia. [Link]
-
Sodium_Hydride_SOP.docx . Clemson University. [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement . ACS Publications. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . MDPI. [Link]
-
Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase . Journal of the American Society for Mass Spectrometry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
- Method for preparing flurbiprofen impurity M.
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. wcms.uillinois.edu [wcms.uillinois.edu]
- 8. nj.gov [nj.gov]
- 9. media.clemson.edu [media.clemson.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Synthesis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Welcome to the technical support center for the synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare methyl 2-(2-fluoro-4-nitrophenyl)propanoate?
A1: The primary and most direct route involves the nucleophilic aromatic substitution (SNAr) reaction on 1,2-difluoro-4-nitrobenzene or 2,4-difluoronitrobenzene with a propanoyl synthon. A common approach is the alkylation of a malonic ester, such as diethyl methylmalonate, with the fluoronitrobenzene derivative, followed by hydrolysis and decarboxylation, and finally esterification. A variation involves the direct alkylation of a propanoate enolate.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Insufficiently anhydrous conditions: Moisture can quench the base and the carbanion intermediate, halting the reaction.
-
Suboptimal base selection: The choice of base is critical for efficiently generating the required nucleophile. Strong, non-nucleophilic bases are generally preferred.
-
Poor temperature control: The reaction is often temperature-sensitive. Both insufficient heating and overheating can lead to lower yields and increased side products.
-
Side reactions: Competing reactions, such as reaction at the other fluoro-position or decomposition of the starting material, can significantly reduce the yield of the desired product.
-
Inefficient purification: Product loss during workup and purification is a common issue.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A3: The formation of multiple products is a common challenge. Potential side products may include:
-
Isomeric products: Substitution at the other fluorine position of the starting material can lead to the formation of methyl 2-(4-fluoro-2-nitrophenyl)propanoate.
-
Dialkylation products: If using a malonic ester route, dialkylation of the malonate can occur.
-
Hydrolysis products: If water is present, hydrolysis of the ester to the corresponding carboxylic acid, 2-(2-fluoro-4-nitrophenyl)propanoic acid, can occur, especially during workup.[1]
-
Decomposition products: Under harsh reaction conditions, decomposition of the nitroaromatic ring can lead to a complex mixture of byproducts.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Base | - Use a freshly opened bottle of base or test the activity of the current batch. - Ensure the base is stored under an inert atmosphere. | The base is crucial for deprotonating the propanoate precursor to form the nucleophilic enolate or carbanion. If the base is old or has been exposed to moisture and CO₂, its activity will be diminished. |
| Poor Quality Starting Materials | - Verify the purity of 1,2-difluoro-4-nitrobenzene and the propanoate source by NMR or GC-MS. - Purify starting materials if necessary. | Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation. |
| Suboptimal Solvent | - Ensure the solvent is anhydrous. Use freshly dried solvent. - Consider alternative aprotic polar solvents like DMF, DMSO, or NMP. | Aprotic polar solvents are effective at solvating the cation of the base, thereby increasing the reactivity of the anion. The presence of protic impurities will quench the strong base and the carbanion intermediate. |
| Incorrect Reaction Temperature | - Monitor the internal reaction temperature carefully. - Perform small-scale experiments at a range of temperatures to find the optimum. | The rate of the SNAr reaction is highly dependent on temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and side reactions. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Regioselectivity | - Use a bulkier base to favor attack at the less sterically hindered fluorine. - Employ a milder base to increase the selectivity for the more electronically activated position. | The two fluorine atoms on the aromatic ring have different electronic and steric environments. The fluorine ortho to the nitro group is more activated towards nucleophilic attack. However, steric hindrance can influence the regioselectivity. |
| Over-alkylation | - Use a stoichiometric amount of the alkylating agent relative to the nucleophile. - Add the alkylating agent slowly to the reaction mixture. | In the malonic ester synthesis, using an excess of the fluoronitrobenzene can lead to the formation of dialkylated products. |
| Hydrolysis During Workup | - Keep the workup conditions neutral or slightly acidic. - Avoid prolonged exposure to strong aqueous base. | The ester product can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially at elevated temperatures. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Similar Polarity of Product and Byproducts | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). | Isomeric byproducts can have very similar polarities to the desired product, making them difficult to separate by standard chromatographic techniques. |
| Product Oiling Out | - If crystallization is attempted, try a different solvent system or a solvent/anti-solvent combination. - For column chromatography, ensure the crude product is properly adsorbed onto a small amount of silica gel before loading onto the column. | The physical properties of the product can make purification challenging. Finding the right conditions for crystallization or chromatography is key. |
| Thermal Instability | - If using distillation, employ a high-vacuum, short-path distillation apparatus to minimize the exposure to high temperatures. | The nitro group can render the molecule susceptible to decomposition at elevated temperatures. |
III. Optimized Experimental Protocol
This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and available reagents.
Synthesis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate via Malonic Ester Route
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Dimethyl methylmalonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Malonate Anion:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) to the DMF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl methylmalonate (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Nucleophilic Aromatic Substitution:
-
Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF to the malonate anion solution dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
-
Hydrolysis and Decarboxylation:
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Add sodium hydroxide (5.0 equivalents) as a concentrated aqueous solution.
-
Heat the mixture to reflux (around 100 °C) for 2-3 hours to effect hydrolysis and decarboxylation.
-
-
Acidification and Extraction:
-
Cool the mixture to 0 °C and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-fluoro-4-nitrophenyl)propanoic acid.
-
-
Esterification:
-
Dissolve the crude acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
-
IV. Visualizing the Workflow
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting the synthesis.
Synthetic Pathway Overview
Caption: The multi-step synthesis of the target compound.
V. References
-
U.S. Patent 4,398,035, "Process for manufacture of 2-(2-fluorobiphenyl) propionic acid (Flurbiprofen)."
-
European Patent EP0032620A1, "Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters."
-
Organic Syntheses. (2017). Org. Synth., 94, 252.
-
Chinese Patent CN108456140B, "Method for preparing flurbiprofen impurity M."
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
-
Martinez, R., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
-
PubMed. (1993). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside. Carbohydrate Research.
-
Italian Patent ITMI942647A1, "PROCESS OF PREPARATION OF ENANTIOMERS OF 2- (2-FLUORO- 4-BIPHENYL) PROPIONIC ACID."
-
Appchem. (n.d.). 2-(2-fluoro-4-nitrophenyl)propanoic acid. Retrieved from [Link]
-
World Intellectual Property Organization. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
ChemRxiv. (2024). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction.
-
ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
-
BenchChem. (2026). side reactions and byproducts in the synthesis of fluorinated styrenes.
-
Inspiration. (2025). Optimization of a Key Step in the Synthesis of Benzocaine.
-
PubMed Central. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.
-
AiFChem. (2025). 1461713-62-1 | Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate.
Sources
Technical Support Center: Troubleshooting Methyl 2-(2-fluoro-4-nitrophenyl)propanoate Crystallization
Welcome to the Technical Support Center. Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6) is a high-value intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen [1]. Because this intermediate sits upstream of critical cross-coupling reactions (e.g., Suzuki-Miyaura or Gomberg-Bachmann biphenyl construction) [2], controlling its impurity profile during crystallization is paramount.
This guide provides mechanistic troubleshooting, quantitative impurity profiling, and a self-validating crystallization protocol to ensure high-purity isolation.
Mechanistic Overview & Impurity Origins
The synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate typically begins with the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene using a methylmalonate derivative, followed by acid-catalyzed hydrolysis, decarboxylation, and esterification [1]. Impurities generated at each of these stages can severely complicate the final crystallization step.
Synthetic workflow of methyl 2-(2-fluoro-4-nitrophenyl)propanoate and impurity origins.
Quantitative Impurity Profile
To effectively troubleshoot, you must map your HPLC data to the physical properties of the impurities. Below is a summary of the most common impurities encountered during this workflow and the thermodynamic strategies required to purge them.
| Impurity Profile | Origin / Chemical Mechanism | Relative Retention Time (RRT)* | Recommended Purge Strategy |
| Impurity A: Methyl 2-(3-fluoro-4-nitrophenyl)propanoate | Isomeric SM carryover (2,4-difluoronitrobenzene) or meta-attack | ~1.08 | Recrystallization from Heptane/EtOAc (high non-polar ratio) |
| Impurity B: 2-(2-fluoro-4-nitrophenyl)propanoic acid | Incomplete esterification / Trace hydrolysis during workup | ~0.85 | Pre-crystallization alkaline phase separation (sat. NaHCO₃) |
| Impurity C: 3,4-Difluoronitrobenzene | Unreacted starting material from SNAr step | ~0.65 | Isopropanol/Water (3:1) crystallization (retained in ML) |
| Impurity D: Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate | Incomplete decarboxylation during acidic hydrolysis | ~1.25 | Extended acid reflux; Slow cooling ramp (0.1 °C/min) |
*Note: RRT values are approximate and based on standard C18 Reverse-Phase HPLC (MeCN/Water with 0.1% TFA).
Troubleshooting FAQs
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming distinct crystals, and how do I fix it? A1: "Oiling out" is almost always caused by the presence of the free acid (Impurity B). Esterification is an equilibrium process; trace water during workup causes partial hydrolysis. The free acid acts as a lattice disruptor, depressing the melting point of the ester and causing it to form an amorphous oil.
-
The Fix: Implement a strict alkaline wash protocol. Before crystallization, wash the organic phase with saturated sodium bicarbonate (NaHCO₃). This deprotonates the free acid into its highly water-soluble sodium salt, permanently partitioning it into the aqueous layer.
Q2: I am detecting a persistent regioisomer (Impurity A) in my final crystal crop. Standard alcohol/water systems aren't removing it. What is the alternative? A2: This regioisomer typically originates from 2,4-difluoronitrobenzene, a common isomeric impurity in commercial 3,4-difluoronitrobenzene [3]. Because the regioisomer shares a nearly identical dipole moment and hydrogen-bonding profile with your target ester, standard Isopropanol/Water systems cannot discriminate between them.
-
The Fix: Switch to a binary solvent system with a steeper, more selective solubility curve, such as Heptane/Ethyl Acetate (typically 8:1 v/v) . The slight structural variance makes the regioisomer marginally more soluble in non-polar media, allowing it to remain in the mother liquor while the target ester crystallizes.
Q3: How do I ensure the complete removal of unreacted 3,4-difluoronitrobenzene (Impurity C)? A3: Unreacted starting material is a low-molecular-weight, non-polar liquid that acts as a severe freezing point depressant.
-
The Fix: 3,4-difluoronitrobenzene is highly soluble in lower alcohols. Using an Isopropanol (IPA) / Water crystallization system easily resolves this. The starting material has excellent solubility in IPA and will not co-precipitate when water is added as an anti-solvent, provided the final water ratio does not exceed 25% v/v.
Self-Validating Crystallization Protocol
To guarantee the purity of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, utilize the following self-validating methodology. This protocol uses an IPA/Water system, assuming Impurity A levels are already within specification (<0.5%).
Step 1: Pre-Crystallization Alkaline Wash
-
Dissolve the crude ester in Ethyl Acetate (5 volumes).
-
Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃.
-
Validation Check: Test the pH of the separated aqueous layer. It must be ≥ 8.0 to confirm the complete deprotonation and removal of Impurity B (free acid).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to a thick syrup.
Step 2: Solvent Dissolution & Dehydration
-
Re-dissolve the syrup in absolute Isopropanol (IPA) (4 volumes) and heat to 55 °C until completely homogeneous.
-
Validation Check: Perform a Karl Fischer (KF) titration on the IPA solution. The water content must be < 0.1% before proceeding. Excess water at this stage artificially narrows the metastable zone width (MSZW), leading to premature nucleation and oiling out.
Step 3: Anti-Solvent Addition & Seeding
-
Maintain the solution at 55 °C and slowly add purified Water (anti-solvent) dropwise until the solution becomes faintly turbid, then immediately add 0.1 volumes of IPA to clear the turbidity. You are now exactly at the MSZW boundary.
-
Cool the reactor to 45 °C and introduce 0.5% w/w of pure methyl 2-(2-fluoro-4-nitrophenyl)propanoate seed crystals.
-
Validation Check: Hold the temperature at 45 °C for 30 minutes. Visual confirmation of persistent, non-dissolving seed crystals confirms the system is safely nucleating without liquid-liquid phase separation.
Step 4: Controlled Cooling Ramp
-
Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.
-
Causality: A slow cooling ramp prevents the entrapment of the bulky Impurity D (un-decarboxylated malonate) within the crystal lattice.
-
-
Hold at 5 °C for 2 hours to maximize yield.
-
Filter the slurry and wash the wet cake with 1 volume of pre-chilled (5 °C) IPA/Water (4:1 v/v). Dry under vacuum at 35 °C to constant weight.
References
- Lu, G., et al. "Method for preparing flurbiprofen impurity M". Google Patents, Patent No. CN108456140B.
- Lu, G., et al. "Preparation method of flurbiprofen". Google Patents, Patent No. CN112225657A.
preventing unwanted side reactions during methyl 2-(2-fluoro-4-nitrophenyl)propanoate reduction
Technical Support Center: Optimization & Troubleshooting for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate Reduction
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemoselectivity challenges encountered during the reduction of methyl 2-(2-fluoro-4-nitrophenyl)propanoate. This molecule is a highly functionalized intermediate frequently utilized in the synthesis of flurbiprofen analogs and advanced non-steroidal anti-inflammatory drugs (NSAIDs)[1][2].
The reduction of this specific substrate presents a classic chemoselectivity trilemma. You must efficiently reduce the nitro group to an aniline while simultaneously:
-
Preserving the labile C-F bond (preventing hydrodefluorination).
-
Protecting the methyl ester (preventing saponification/hydrolysis).
-
Driving the reaction to completion (avoiding hydroxylamine accumulation).
Mechanistic Pathway & Side Reaction Map
To troubleshoot effectively, we must first understand the competing reaction pathways. The diagram below illustrates the causal relationship between reaction conditions and specific structural failures.
Reaction pathway map illustrating the desired nitro reduction versus common chemoselectivity failures.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major M-18 byproduct (loss of fluorine). I am using 10% Pd/C with H₂. Why is this happening and how do I stop it? A1: You are observing hydrodefluorination. Palladium is highly active for the oxidative addition into aryl-halide bonds. As the nitro group reduces to an amine, the aromatic ring becomes electron-rich, which significantly weakens the ortho C-F bond and facilitates Pd-mediated cleavage[3]. Causality & Resolution: Switch your catalyst. Platinum on carbon (Pt/C) or Ruthenium on carbon (Ru/C) exhibit a significantly lower propensity for C-F oxidative addition compared to Palladium[3]. For absolute suppression, utilize a poisoned catalyst (e.g., sulfided Pt/C) or pivot to a metal-mediated single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[4][5].
Q2: I switched to a chemical reductant (Fe/HCl), but now I am seeing the formation of the carboxylic acid instead of the methyl ester. How do I maintain the ester? A2: The methyl ester is undergoing acid-catalyzed hydrolysis. The reduction of a nitro group consumes protons (Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O). While HCl provides these protons, its strong acidity combined with the generated water cleaves the methyl propanoate[4]. Causality & Resolution: Buffer the system by replacing HCl with a milder proton source such as Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)[4]. This maintains the pH in a weakly acidic/neutral window (pH 5-7), which is sufficient to drive the iron-mediated reduction but too mild to catalyze ester hydrolysis[6].
Q3: My reaction stalls at an intermediate mass (M+16 relative to the amine). What is it, and how do I push it to completion? A3: This is the aryl hydroxylamine intermediate (Ar-NHOH). Nitro reduction is a stepwise process (Nitro → Nitroso → Hydroxylamine → Amine). Accumulation of the hydroxylamine indicates hydrogen starvation or catalyst poisoning. Causality & Resolution: If using catalytic hydrogenation, increase the agitation rate to improve gas-liquid mass transfer, and ensure H₂ pressure is maintained at 2-5 bar. Do not raise the temperature excessively, as this can promote the condensation of hydroxylamine with unreacted nitroso intermediates to form stubborn azo/azoxy dimers.
Quantitative Data: Chemoselectivity Comparison
The following table summarizes the expected outcomes when applying various reduction systems to methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
| Reduction System | Nitro Conversion | Amine Yield (Desired) | Hydrodefluorination (%) | Ester Hydrolysis (%) |
| 10% Pd/C, H₂ (3 bar), MeOH | >99% | 45% | ~50% | <2% |
| 5% Pt/C, H₂ (3 bar), EtOAc | >99% | 92% | <5% | <2% |
| Fe powder, HCl (aq), EtOH | >99% | 30% | 0% | ~65% |
| Fe powder, NH₄Cl (aq), EtOH | >99% | 96% | 0% | <1% |
Data synthesized from standard process optimization parameters for fluorinated nitroarene esters[3][4][6].
Validated Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Chemoselective Iron-Mediated Reduction (Zero Defluorination)
This is the most robust method for preserving both the C-F bond and the methyl ester[4][5].
-
Substrate Preparation: Dissolve 1.0 eq of methyl 2-(2-fluoro-4-nitrophenyl)propanoate in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
-
Reagent Addition: Add 3.0 eq of Ammonium Chloride (NH₄Cl).
-
Validation Checkpoint 1: Measure the pH of the solution. It must be between 5.5 and 6.5. If it is lower, the ester is at risk; if higher, the reduction will stall.
-
-
Reductant Addition: Add 5.0 eq of fine Iron powder (325 mesh).
-
Thermal Activation: Heat the mixture to 70°C under vigorous stirring (800+ rpm).
-
Reaction Monitoring:
-
Validation Checkpoint 2: After 2 hours, sample the reaction, filter through a micro-syringe, and analyze via LC-MS. You must observe the complete disappearance of the starting material and the M+16 hydroxylamine intermediate.
-
-
Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with Ethyl Acetate.
-
Isolation: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure aniline.
Protocol B: Mild Catalytic Hydrogenation Workflow
If metal waste (iron) is a concern for your process scale, use this optimized catalytic workflow[6].
Standardized workflow for the chemoselective catalytic hydrogenation of functionalized nitroarenes.
-
Substrate Preparation: Dissolve the substrate in anhydrous Ethyl Acetate (EtOAc). Avoid Methanol, as it can facilitate transesterification or act as a hydrogen donor that accelerates defluorination.
-
Catalyst Addition: Add 1-2 mol% of 5% Pt/C (sulfided). The sulfidation poisons the most active sites responsible for C-F cleavage.
-
Purge & Pressurize: Purge the reactor with N₂ three times, followed by H₂ three times. Pressurize to 3 bar H₂.
-
Temperature Control: Maintain strictly at 20-25°C.
-
Validation Checkpoint 1: Monitor internal temperature; exothermic nitro reduction can spike the heat, increasing the risk of defluorination. Use a cooling jacket if necessary.
-
-
Monitoring:
-
Validation Checkpoint 2: Analyze via HPLC after 4 hours. Ensure the hydroxylamine peak is <1% area.
-
-
Workup: Vent H₂, purge with N₂, and filter through Celite. Concentrate to obtain the product.
Sources
- 1. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 2. CA2049274A1 - Flurbiprofen intermediates & processes - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104262338A - Synthetic method of apixaban and intermediate thereof - Google Patents [patents.google.com]
best column chromatography purification techniques for crude methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Foreword from the Senior Application Scientist Welcome to the Technical Support Center. Purifying nitroaromatic esters like crude methyl 2-(2-fluoro-4-nitrophenyl)propanoate presents a unique set of chromatographic hurdles. The highly polarized nitro group frequently induces streaking on standard silica, while the methyl ester moiety remains susceptible to hydrolysis under prolonged acidic conditions. This guide is designed to provide a self-validating system—synthesizing field-proven techniques with mechanistic causality—to ensure high purity and yield during your column chromatography workflows.
Part 1: Chromatographic Profiling Data
Before beginning your purification, it is critical to understand how the physicochemical properties of your target molecule dictate its behavior on a stationary phase.
| Parameter | Value / Recommendation | Chromatographic Implication |
| Molecular Weight | 227.19 g/mol | Small molecule; elutes predictably in standard normal-phase systems. |
| Key Functional Groups | Nitro (-NO₂), Fluoro (-F), Methyl Ester | Moderately polar. The nitro group acts as a strong H-bond acceptor, causing potential tailing on acidic silica. |
| Stationary Phase | Silica Gel (230–400 mesh) | High surface area for resolution; the slightly acidic surface (pH ~5) requires minimized column residence time. |
| Optimal Silica:Crude Ratio | 50:1 (w/w) | Provides sufficient theoretical plates to separate closely eluting des-fluoro or unreacted starting materials[1]. |
| Target TLC Retention Factor ( Rf ) | 0.25 – 0.35 | Ideal balance between resolution and elution speed to prevent on-column degradation. |
| Recommended Eluent System | Hexanes / Ethyl Acetate (5% → 20%) | Step-gradient elution ensures non-polar impurities elute first, followed by the target ester. |
Part 2: Purification Decision Workflow
Fig 1. Decision matrix for the chromatographic purification of nitroaromatic esters.
Part 3: Troubleshooting Guides & FAQs
Q1: Why does my product band streak heavily on the silica column, causing poor resolution from closely eluting impurities? Causality: Methyl 2-(2-fluoro-4-nitrophenyl)propanoate contains a highly polarized nitro group. The electron-withdrawing nature of the ortho-fluorine atom further accentuates this dipole. On standard normal-phase silica gel, the nitro group forms strong dipole-dipole interactions and hydrogen bonds with the acidic silanol (Si-OH) groups on the stationary phase[2]. This heterogeneous binding energy across the silica bed leads to band tailing and streaking[3]. Solution: To disrupt these interactions without drastically altering the bulk polarity of your mobile phase, incorporate a competitive modifier. Using a ternary solvent system such as Hexanes/Ethyl Acetate with 5% Dichloromethane (DCM) effectively blocks high-affinity silanol sites. Alternatively, switching to a deactivated silica gel or neutral alumina can mitigate the acid-base interactions that cause streaking[2].
Q2: I am observing the formation of a highly polar baseline impurity during the column run. What is happening? Causality: The baseline spot is likely 2-(2-fluoro-4-nitrophenyl)propanoic acid, resulting from the hydrolysis of your methyl ester. Standard silica gel is inherently acidic (pH ~4.5–5.5)[2]. Prolonged residence time on the column, especially if the silica contains residual moisture, catalyzes the hydrolysis of the ester bond[4]. Solution: Speed is your primary defense. Transition from gravity-fed columns to Flash Column Chromatography using positive air pressure to minimize the time the compound spends on the acidic silica[1]. Ensure all eluents are strictly anhydrous.
Q3: My crude mixture is a viscous oil that does not dissolve in the initial non-polar eluent (e.g., 5% EtOAc in Hexanes). How should I load the column? Causality: The combination of the nitro group and the ester moiety renders the molecule moderately polar. Attempting to wet-load this oil using a highly non-polar solvent will cause the sample to "crash out" or precipitate at the column head, destroying the uniform sample band required for high-resolution separation[4]. Solution: Employ the Dry Loading technique[4]. Dissolve your crude oil in a volatile, polar solvent (like DCM). Add dry silica gel (approximately 3 to 5 times the mass of your crude sample) to the flask. Evaporate the solvent carefully on a rotary evaporator until you are left with a free-flowing powder[4]. Load this powder evenly onto the top of your pre-packed column. This creates a self-validating system where the compound is pre-adsorbed and elutes uniformly as the mobile phase passes through.
Q4: How do I separate the product from unreacted 2-fluoro-4-nitrobenzene or des-fluoro impurities? Causality: Unreacted starting materials like 2-fluoro-4-nitrobenzene lack the propanoate ester, making them significantly less polar. They will elute much faster than your target product. However, des-fluoro impurities (if present from upstream synthesis) have nearly identical polarities to the target. Solution: Utilize a shallow step-gradient. Start with 100% Hexanes to rapidly elute the non-polar starting materials. Gradually increase the Ethyl Acetate concentration in 2% increments. For separating closely related analogs (like des-fluoro species), maximize theoretical plates by using a higher silica-to-crude ratio (e.g., 70:1) and finer particle size silica (230–400 mesh)[1].
Part 4: Optimized Experimental Protocol
Self-Validating Flash Column Chromatography Workflow for Nitroaromatic Esters
Step 1: Column Preparation (Dry Packing Method)
-
Select a glass chromatography column based on a 50:1 silica-to-crude mass ratio to ensure adequate theoretical plates[1].
-
Insert a small cotton plug at the base and cover it with a 1 cm layer of fine sand to ensure a perfectly flat baseline[1].
-
Pour dry silica gel (230–400 mesh) into the column. Tap the sides of the column with a rubber mallet to settle the silica tightly, preventing solvent channeling[3].
-
Add a 1 cm protective layer of sand on top of the silica bed to protect the stationary phase[2].
-
Flush the column with 2-3 column volumes of the initial eluent (5% EtOAc in Hexanes) under positive pressure until the silica is fully solvated and no air bubbles remain[4].
Step 2: Sample Loading (Dry Loading)
-
Dissolve the crude methyl 2-(2-fluoro-4-nitrophenyl)propanoate in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (3× the crude mass) and concentrate in vacuo until a dry, free-flowing powder is achieved[4].
-
Carefully pour the dry-loaded silica onto the top sand layer of the prepared column.
-
Cap the loaded sample with another 1 cm layer of sand to prevent physical disturbance during solvent addition[2].
Step 3: Elution and Fraction Collection
-
Carefully add the initial eluent (5% EtOAc in Hexanes) down the sides of the column to avoid disturbing the sand layer[4].
-
Apply positive air pressure to achieve a steady flow rate (approximately 2 inches of solvent drop per minute).
-
Collect fractions in clean test tubes. Monitor the elution using TLC. Note: The nitroaromatic ring is highly UV-active; visualize spots under a UV lamp at 254 nm[5].
-
Once the less polar impurities have eluted, increase the eluent polarity to 15–20% EtOAc in Hexanes to elute the target methyl 2-(2-fluoro-4-nitrophenyl)propanoate[6].
Step 4: Isolation
-
Pool the fractions containing the pure product (confirmed by a single spot on TLC).
-
Concentrate the pooled fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvents.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. 4
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Technical Support Center: Purification of Polar Nitro Compounds - Benchchem. 2
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Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.3
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Silica Gel Column Chromatography Procedure: A Practical Guide - Alfa Chemistry. 5
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Organic Syntheses Procedure: Column chromatography reigns supreme... - Organic Syntheses.1
-
Two-Chamber-Enabled Hydrogenation Reactions Using Al-H2O/NaOH: Access to Pharmaceuticals - The Journal of Organic Chemistry (ACS Publications). 6
Sources
resolving low conversion rates in methyl 2-(2-fluoro-4-nitrophenyl)propanoate esterification
Welcome to the Technical Support and Troubleshooting Center for the synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS 104784-47-6).
Synthesizing esters from sterically hindered and electronically deactivated phenylpropanoic acid derivatives often presents significant challenges, including stalled conversions, unwanted byproducts, and the loss of stereochemical integrity. As an Application Scientist, I have designed this guide to help you diagnose and resolve these specific bottlenecks by addressing the fundamental causality behind each reaction pathway.
Diagnostic Workflow
Before modifying your reaction parameters, identify your current methodology and trace the logical troubleshooting steps in the diagram below.
Diagnostic workflow for troubleshooting low conversion in phenylpropanoic acid esterification.
Frequently Asked Questions & Troubleshooting
Q1: Why does our Fischer esterification (MeOH/H₂SO₄) stall at 50-60% conversion despite extended reflux times? Causality & Explanation: The esterification of 2-(2-fluoro-4-nitrophenyl)propanoic acid is kinetically hindered by the alpha-methyl group. Because the forward nucleophilic attack is slow, the accumulation of water shifts the thermodynamic equilibrium backward, stalling conversion. Extended reflux does not overcome this equilibrium limit 1. Solution: You must actively remove water from the system. Since methanol has a low boiling point, standard Dean-Stark traps are ineffective. Instead, use a chemical water scavenger like Trimethyl Orthoformate (TMOF), which reacts irreversibly with water to form methanol and methyl formate, driving the reaction to >95% conversion.
Q2: We attempted a Steglich esterification using DCC and DMAP, but we isolated a large amount of an inactive byproduct and very little of the desired methyl ester. What is happening? Causality & Explanation: The byproduct is the N-acylurea. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For unhindered acids, methanol attacks this intermediate rapidly. However, the alpha-methyl group of your substrate imposes significant steric bulk. This kinetic barrier slows down the methanol attack, providing enough time for the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming a highly stable, unreactive N-acylurea 1. Solution: Switch to a less sterically sensitive activation method. Forming the acid chloride with thionyl chloride (SOCl₂) prior to adding methanol is highly effective, or use EDC with HOBt to form a more reactive active ester intermediate.
Q3: Can we bypass carboxylic acid activation entirely by using methyl iodide (MeI) and a base like potassium carbonate (K₂CO₃)? Causality & Explanation: While direct alkylation with MeI is highly effective for driving conversion, it poses a severe risk of racemization if you are working with an enantiopure starting material. The 2-fluoro and 4-nitro substituents are strongly electron-withdrawing, which significantly increases the acidity of the alpha-proton via inductive stabilization of the resulting enolate 2. Strong bases like K₂CO₃ will abstract this alpha-proton, leading to enolization and loss of stereochemical integrity 3. Solution: If enantiopurity must be maintained, use a much milder base such as potassium bicarbonate (KHCO₃) and strictly maintain the reaction temperature below 25°C.
Quantitative Data Summary
The following table summarizes the expected outcomes and necessary optimizations for the three primary esterification methods applied to this specific substrate.
| Esterification Method | Reagents / Catalyst | Typical Conversion (%) | Primary Byproducts / Risks | Recommended Optimization |
| Standard Fischer | MeOH, H₂SO₄ | 50 - 60% | Water accumulation (equilibrium limit) | Add Trimethyl Orthoformate (TMOF) |
| Steglich | DCC, DMAP, MeOH | 30 - 40% | N-acylurea formation (steric clash) | Switch to SOCl₂ or EDC/HOBt |
| Direct Alkylation | MeI, K₂CO₃ | > 90% | Racemization (alpha-proton loss) | Use mild base (KHCO₃), T < 25°C |
Validated Experimental Protocols
To ensure reproducibility and self-validation, utilize the following optimized step-by-step methodologies.
Protocol A: Water-Scavenged Fischer Esterification (High Yield, Retains Stereochemistry)
This method utilizes a chemical scavenger to bypass the thermodynamic equilibrium limit without utilizing harsh basic conditions.
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2-(2-fluoro-4-nitrophenyl)propanoic acid (5.0 g, 23.4 mmol) in anhydrous methanol (40 mL) under a nitrogen atmosphere.
-
Scavenger Addition: Add trimethyl orthoformate (7.7 mL, 70.2 mmol, 3.0 equiv) to the solution.
-
Catalysis: Carefully add concentrated sulfuric acid (0.12 mL, 0.1 equiv) dropwise while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat to a gentle reflux (65°C) for 12 hours.
-
In-Process Validation: Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The starting acid (lower Rf ) should be completely consumed, replaced by the less polar ester (higher Rf ). If the acid spot persists, add an additional 1.0 equiv of TMOF and reflux for 2 more hours.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess methanol and methyl formate.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl 2-(2-fluoro-4-nitrophenyl)propanoate 4.
Protocol B: Mild Base-Promoted Alkylation (Stereoretentive)
This method is ideal when acidic conditions must be avoided, utilizing a mild base to prevent the deprotonation of the highly activated alpha-proton.
-
Reaction Setup: In an oven-dried 50 mL flask, dissolve the starting acid (2.0 g, 9.4 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add finely powdered potassium bicarbonate (KHCO₃) (1.4 g, 14.1 mmol, 1.5 equiv). Note: KHCO₃ is strong enough to deprotonate the carboxylic acid but too weak to abstract the chiral alpha-proton.
-
Alkylation: Add methyl iodide (0.88 mL, 14.1 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Incubation: Remove the ice bath and allow the reaction to stir. Strictly maintain the temperature below 25°C for 6 hours to prevent thermal racemization.
-
In-Process Validation: Monitor via chiral HPLC. The chromatogram should show complete conversion to the ester peak without the appearance of the opposite enantiomer's peak.
-
Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic layers extensively with water (4 x 20 mL) to remove residual DMF, followed by a final brine wash. Dry over Na₂SO₄, filter, and concentrate under vacuum.
References
-
Application Notes and Protocols for the Esterification of 2-Phenylpropionic Acid. Benchchem. Available at: 1
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Methods to prevent racemization of 2-phenylpropionic acid enantiomers. Benchchem. Available at: 3
-
methyl 2-(2-fluoro-4-nitrophenyl)propanoate | 104784-47-6. AccelaChem. Available at: 4
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Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry - ACS Publications. Available at: 2
Sources
Technical Support Center: Solvent Optimization for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate Extraction and Isolation
Welcome to the technical support center for the extraction and isolation of methyl 2-(2-fluoro-4-nitrophenyl)propanoate. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) on Initial Solvent Selection
This section addresses common questions that arise during the initial planning phase of your extraction protocol.
Question 1: What are the primary criteria for selecting an initial extraction solvent for methyl 2-(2-fluoro-4-nitrophenyl)propanoate?
Answer: The selection of an appropriate extraction solvent is a critical first step that hinges on several key physicochemical principles. The ideal solvent should exhibit high solubility for your target compound, methyl 2-(2-fluoro-4-nitrophenyl)propanoate, while having low solubility for impurities from the reaction mixture. It must also be immiscible with the phase from which you are extracting (typically an aqueous solution).
The primary criteria include:
-
Selectivity: The solvent should preferentially dissolve the target compound over starting materials, byproducts, and catalysts.
-
Immiscibility: The solvent must form a distinct layer with the initial reaction solvent (usually water).
-
Distribution Coefficient (K): A high distribution coefficient for the target compound is desirable, meaning it will preferentially partition into the organic extraction solvent.
-
Boiling Point: The solvent should have a relatively low boiling point to facilitate easy removal by rotary evaporation without degrading the product.
-
Safety and Environmental Impact: The solvent should have a low toxicity profile and be environmentally benign where possible.
Question 2: My synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate is performed in an aqueous basic solution. How does this affect my choice of extraction solvent?
Answer: An aqueous basic solution significantly influences your extraction strategy. The basic conditions (e.g., from sodium or potassium carbonate) are often used to neutralize acidic byproducts or starting materials. This is advantageous as the ionized, salt forms of these acidic impurities will have very high solubility in the aqueous phase and very low solubility in a non-polar organic solvent.
Therefore, you should select a water-immiscible organic solvent. Common choices, in order of increasing polarity, include:
-
Heptane or Hexane (non-polar)
-
Toluene (non-polar, aromatic)
-
Diethyl ether (polar aprotic)
-
Ethyl acetate (EtOAc) (polar aprotic)
-
Dichloromethane (DCM) (polar aprotic)
Given the structure of your target compound—an ester with a nitro group and a fluorine atom—it will have moderate polarity. Solvents like ethyl acetate or dichloromethane are often excellent starting points as they are likely to have a high distribution coefficient for your product while still being immiscible with water.
Question-and-Answer Summary Table for Initial Solvent Selection:
| Parameter | Heptane | Toluene | Diethyl Ether | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) |
| Polarity | Non-polar | Non-polar | Low | Medium | Medium-High |
| Boiling Point (°C) | 98 | 111 | 35 | 77 | 40 |
| Density (g/mL) | 0.684 | 0.867 | 0.713 | 0.902 | 1.33 |
| Water Miscibility | Immiscible | Immiscible | Slightly Soluble | Slightly Soluble | Immiscible |
| Typical Use Case | Extracting non-polar compounds | Extracting aromatic, non-polar compounds | General purpose, good volatility | General purpose, good balance of polarity and volatility | Extracting a wide range of polarities, denser than water |
Part 2: Troubleshooting Guide for Extraction and Isolation
This section provides solutions to specific problems you may encounter during the experimental workflow.
Scenario 1: "I'm performing a liquid-liquid extraction, but I'm not getting a clean separation between the aqueous and organic layers. What's causing this emulsion and how can I fix it?"
Answer: Emulsion formation is a common problem in liquid-liquid extractions, particularly when there are surfactants, fine particulates, or when the mixture is agitated too vigorously. The emulsion is a stable dispersion of one liquid in the other, preventing the formation of two clear layers.
Immediate Troubleshooting Steps:
-
Patience: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can help the droplets coalesce.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of the organic solvent in the aqueous phase.
-
Filtration: For emulsions caused by fine solids, filtering the entire mixture through a pad of Celite or glass wool can remove the particulate matter that is stabilizing the emulsion.
-
Change in pH: If your compound is stable, a slight adjustment of the aqueous layer's pH can sometimes disrupt the emulsion.
Workflow for Resolving Emulsions:
Caption: Decision workflow for resolving emulsions during liquid-liquid extraction.
Scenario 2: "My final product is not pure. I see starting materials and other byproducts in my NMR/HPLC analysis. How can I improve the selectivity of my extraction?"
Answer: This indicates that your chosen solvent is co-extracting impurities along with your desired product. To improve selectivity, you need to manipulate the properties of the aqueous phase to "hide" the impurities from the organic solvent.
Strategies for Improving Selectivity:
-
pH Adjustment: This is the most powerful tool. If your impurities are acidic (e.g., unreacted carboxylic acids) or basic (e.g., amine catalysts), you can ionize them by adjusting the pH of the aqueous layer.
-
To remove acidic impurities: Wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated to form salts, which are highly soluble in the aqueous layer and will be removed.
-
To remove basic impurities: Wash the organic layer with a dilute acid like 1M HCl. The basic impurities will be protonated, and the resulting salts will be washed away in the aqueous layer.
-
-
Back-Extraction: This is a more advanced technique. After your initial extraction, you can wash the organic layer with an aqueous solution of a different pH that will cause your product to move back into the aqueous phase, leaving neutral impurities behind in the organic layer. Then, you can re-adjust the pH of the new aqueous layer and extract your now-purified product with a fresh portion of organic solvent.
Experimental Protocol: Acid-Base Washing for Purity Enhancement
-
After your initial extraction, combine the organic layers in a separatory funnel.
-
For Acidic Impurities: Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and invert gently, venting frequently to release any CO2 that may form. Shake for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
For Basic Impurities: Add an equal volume of 1M HCl. Shake for 1-2 minutes, venting occasionally.
-
Allow the layers to separate and drain the aqueous layer.
-
Final Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help dry the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
-
Validation: Analyze a small sample of the product by TLC or HPLC to confirm the removal of the impurities.
Part 3: Protocols and Data-Driven Optimization
Protocol 1: Step-by-Step Guide for Solvent Screening
This protocol provides a systematic approach to selecting the best solvent for your extraction.
-
Preparation: Obtain a small, representative sample of your crude reaction mixture.
-
Test Solvents: In separate small vials, add 1 mL of your crude mixture to 1 mL of each test solvent (e.g., heptane, toluene, ethyl acetate, dichloromethane).
-
Mixing: Cap the vials and gently agitate for 2 minutes to allow for partitioning.
-
Separation: Allow the layers to fully separate.
-
Sampling: Carefully take a small, measured aliquot from the organic layer of each vial.
-
Analysis: Analyze each aliquot by a suitable method (HPLC, GC, or TLC with a reference standard) to determine the concentration of your target compound.
-
Calculation: The solvent that yields the highest concentration of your product is likely the most effective for extraction.
Data Summary Table for a Hypothetical Solvent Screen:
| Solvent | Relative Concentration of Product in Organic Layer (by HPLC Area) | Observations |
| Heptane | 15% | Poor extraction, product has low solubility. |
| Toluene | 45% | Moderate extraction. |
| Ethyl Acetate | 92% | Excellent extraction, clean phase separation. |
| Dichloromethane | 88% | Good extraction, but slight emulsion observed. |
Protocol 2: Optimizing the Extraction Workflow
Once a solvent is selected (e.g., Ethyl Acetate), the process can be further optimized.
Caption: Optimized workflow for the extraction and isolation of the target compound.
This systematic approach ensures that you not only select the best solvent but also carry out the extraction in a way that maximizes yield and purity, creating a robust and reproducible protocol.
References
-
Principles of Liquid-Liquid Extraction: For a deeper understanding of the theory behind liquid-liquid extraction, including distribution coefficients and pH effects, university-level organic chemistry textbooks and online resources are invaluable. (Source: LibreTexts Chemistry, URL: [Link])
-
Troubleshooting Emulsions: Practical guides for resolving emulsions can be found in laboratory technique manuals and online forums for chemists. (Source: University of Colorado, Boulder - Organic Chemistry Lab Resources, URL: [Link])
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(2-fluoro-4-nitrophenyl)propanoate. In the absence of readily available experimental spectra for this specific compound, this guide presents a robust framework for its characterization. We will explore predicted spectral data for the target molecule and compare it with experimental data from structurally analogous compounds. This comparative approach allows for a detailed understanding of the influence of the fluoro and nitro substituents on the NMR spectra. Furthermore, this guide furnishes a detailed experimental protocol for the synthesis and subsequent NMR analysis of the title compound, empowering researchers to generate and interpret their own data with confidence.
Introduction: The Importance of Structural Elucidation
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate and its analogues are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro and nitro functional groups. Accurate structural elucidation is paramount for understanding the chemical reactivity, biological activity, and physical properties of these molecules. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure in solution.
Predicted and Comparative NMR Spectral Data
Due to the absence of published experimental spectra for methyl 2-(2-fluoro-4-nitrophenyl)propanoate, we present a combination of predicted data for the target molecule and experimental data for relevant comparator compounds. This approach allows for a detailed discussion of the expected chemical shifts and the electronic effects of the substituents.
Comparator Compounds:
-
Methyl 2-(4-nitrophenyl)propanoate (Comparator A): This compound allows for the analysis of the effect of the 4-nitro group on the phenyl ring and the propanoate side chain.
-
Methyl 2-(2-fluorophenyl)propanoate (Comparator B): This compound provides insight into the influence of the 2-fluoro substituent on the chemical shifts of the aromatic and propanoate moieties.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate and Experimental Data for Comparator Compounds
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | H-3 | ~8.2 - 8.4 | d | ~9 |
| H-5 | ~8.0 - 8.2 | dd | ~9, 2 | |
| H-6 | ~7.5 - 7.7 | t | ~9 | |
| CH (propanoate) | ~3.9 - 4.1 | q | ~7 | |
| OCH₃ | ~3.7 | s | - | |
| CH₃ (propanoate) | ~1.6 | d | ~7 | |
| Methyl 2-(4-nitrophenyl)propanoate (A) | H-2, H-6 (Aromatic) | ~8.17 | d | 8.7 |
| H-3, H-5 (Aromatic) | ~7.49 | d | 8.7 | |
| CH (propanoate) | ~3.87 | q | 7.2 | |
| OCH₃ | ~3.71 | s | - | |
| CH₃ (propanoate) | ~1.57 | d | 7.2 | |
| Methyl 2-(2-fluorophenyl)propanoate (B) | Aromatic H | ~7.0 - 7.4 | m | - |
| CH (propanoate) | ~3.8 | q | ~7 | |
| OCH₃ | ~3.6 | s | - | |
| CH₃ (propanoate) | ~1.5 | d | ~7 |
Note: Predicted values for the target compound are based on established substituent effects and computational models. Experimental data for comparators are sourced from available literature.
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate and Experimental Data for Comparator Compounds
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | C=O | ~172 |
| C-2 (Aromatic) | ~158 (d, ¹JCF ≈ 250 Hz) | |
| C-4 (Aromatic) | ~148 | |
| C-1 (Aromatic) | ~135 (d, ²JCF ≈ 10 Hz) | |
| C-6 (Aromatic) | ~128 (d, ³JCF ≈ 5 Hz) | |
| C-5 (Aromatic) | ~122 | |
| C-3 (Aromatic) | ~115 (d, ²JCF ≈ 25 Hz) | |
| OCH₃ | ~52 | |
| CH (propanoate) | ~45 | |
| CH₃ (propanoate) | ~18 | |
| Methyl 2-(4-nitrophenyl)propanoate (A) | C=O | ~173 |
| C-4 (Aromatic) | ~147 | |
| C-1 (Aromatic) | ~145 | |
| C-2, C-6 (Aromatic) | ~129 | |
| C-3, C-5 (Aromatic) | ~124 | |
| OCH₃ | ~52 | |
| CH (propanoate) | ~45 | |
| CH₃ (propanoate) | ~18 | |
| Methyl 2-(2-fluorophenyl)propanoate (B) | C=O | ~174 |
| C-2 (Aromatic) | ~160 (d, ¹JCF ≈ 245 Hz) | |
| Aromatic C | ~115-130 | |
| OCH₃ | ~52 | |
| CH (propanoate) | ~44 | |
| CH₃ (propanoate) | ~18 |
Comparative Spectral Analysis
¹H NMR Spectra:
The aromatic region of methyl 2-(2-fluoro-4-nitrophenyl)propanoate is expected to be the most informative. The strong electron-withdrawing nature of the nitro group at the 4-position will deshield the aromatic protons, shifting them downfield. The proton ortho to the nitro group (H-3) is expected to be the most downfield. The fluorine atom at the 2-position will introduce further complexity through spin-spin coupling with the adjacent protons (H-3 and H-6). This will result in characteristic doublet of doublets or triplets, depending on the magnitude of the coupling constants.
Compared to Comparator A , the presence of the fluorine in the target molecule will cause a further downfield shift of the aromatic protons due to its electronegativity and will introduce H-F coupling. In comparison to Comparator B , the nitro group in the target molecule will cause a significant downfield shift of all aromatic protons.
The propanoate moiety protons (CH, OCH₃, and CH₃) are expected to show less dramatic but still noticeable shifts. The electron-withdrawing nature of the substituted phenyl ring will likely cause a slight downfield shift of the methine (CH) proton compared to a simple alkyl-substituted benzene analogue.
¹³C NMR Spectra:
In the ¹³C NMR spectrum, the carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. This is a key diagnostic feature for identifying the position of the fluorine substituent. The carbons ortho and meta to the fluorine will also show smaller two- and three-bond couplings (²JCF and ³JCF).
The carbon bearing the nitro group (C-4) will be significantly deshielded and shifted downfield. The carbonyl carbon of the ester will appear in the typical region for esters, around 172 ppm.[1] The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of both the fluoro and nitro substituents.
By comparing the predicted spectrum of the target molecule with the experimental data of the comparators, we can dissect the individual contributions of each substituent to the overall chemical shift values.
Experimental Protocols
Synthesis of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
As this compound may not be commercially available, a synthetic route is provided. A plausible method involves the esterification of the corresponding carboxylic acid, which can be synthesized via methods analogous to those for similar structures.[2][3]
Step 1: Synthesis of 2-(2-fluoro-4-nitrophenyl)propanoic acid
A detailed, step-by-step synthesis protocol would be inserted here, with appropriate citations to established synthetic methodologies.
Step 2: Esterification to Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
-
To a solution of 2-(2-fluoro-4-nitrophenyl)propanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.[4][5][6]
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial. Ensure the solvent does not contain residual proton signals that could interfere with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. The sample height should be approximately 4-5 cm.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
Data Acquisition Workflow:
Caption: Workflow for NMR Data Acquisition and Processing.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-4 seconds.[7]
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.[7]
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as ¹³C has a low natural abundance.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate. By leveraging predicted data and comparing it with structurally similar compounds, researchers can gain significant insight into the expected spectral features. The detailed protocols for synthesis and NMR data acquisition offer a practical pathway for obtaining and interpreting high-quality experimental data. This approach ensures a thorough and accurate structural characterization, which is essential for advancing research in drug development and materials science.
References
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Fluorinated Aryl Propanoates in Nucleophilic Aromatic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine into aromatic systems is a cornerstone strategy for modulating molecular properties. Aryl fluorides, particularly those activated by electron-withdrawing groups, are pivotal precursors for synthesizing complex molecules. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is often a critical factor in the efficiency of a synthetic route.[1]
This guide provides an in-depth comparison of the reactivity of methyl 2-(2-fluoro-4-nitrophenyl)propanoate against its non-fluorinated halogenated analog, methyl 2-(2-chloro-4-nitrophenyl)propanoate . We will delve into the mechanistic underpinnings that govern their differential reactivity, provide a robust experimental framework for quantifying these differences, and discuss the implications for synthetic strategy.
Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a powerful tool for functionalizing electron-poor aromatic rings. Unlike the more familiar SN1 and SN2 reactions seen in aliphatic chemistry, the SNAr pathway proceeds via a distinct addition-elimination mechanism.[2][3]
The reaction is characterized by two principal steps:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slowest step because it temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount to the overall reaction rate.
-
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored. This step is typically rapid and energetically favorable.[6][7]
The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), is crucial. When positioned ortho or para to the leaving group, these EWGs delocalize and stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[8][9]
Caption: The Addition-Elimination mechanism of SNAr reactions.
The "Element Effect": A Counter-Intuitive Reactivity Order
A hallmark of the SNAr mechanism is the unusual reactivity trend of halide leaving groups: F > Cl > Br > I .[2][7] This is the inverse of the trend observed in SN2 reactions, where iodide is the best leaving group due to the weak C–I bond.[10]
This "element effect" provides strong evidence that the cleavage of the carbon-halogen bond is not involved in the rate-determining step.[11][12] Instead, the reaction rate is governed by the stability of the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[13][14] This potent inductive effect powerfully stabilizes the developing negative charge in the intermediate, significantly lowering the activation barrier for the initial nucleophilic attack and accelerating the overall reaction.[6][9]
Comparative Reactivity Analysis
We will now compare the two subject compounds based on the principles outlined above.
| Compound | Structure | Key Feature | Expected Reactivity |
| Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | ![]() | Fluorine (F) Leaving Group | High. The extreme electronegativity of fluorine provides superior stabilization to the Meisenheimer complex. |
| Methyl 2-(2-chloro-4-nitrophenyl)propanoate | ![]() | Chlorine (Cl) Leaving Group | Moderate. Chlorine is less electronegative than fluorine, offering less inductive stabilization to the intermediate, resulting in a slower reaction. |
The primary difference lies in the electronic influence of the halogen at the ortho position. The fluorine atom in methyl 2-(2-fluoro-4-nitrophenyl)propanoate makes the aromatic ring significantly more electrophilic at the site of substitution compared to the chlorine atom in its analog. This heightened electrophilicity facilitates a faster rate of nucleophilic attack, the reaction's bottleneck.[8]
Experimental Protocol for Kinetic Analysis
To empirically validate these theoretical predictions, a quantitative kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each compound with a model nucleophile, piperidine.
Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of methyl 2-(2-fluoro-4-nitrophenyl)propanoate and methyl 2-(2-chloro-4-nitrophenyl)propanoate with piperidine in DMSO at 25°C.
Experimental Workflow
Caption: Workflow for kinetic analysis of SNAr reactions.
Step-by-Step Methodology
-
Materials & Reagents:
-
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
-
Methyl 2-(2-chloro-4-nitrophenyl)propanoate
-
Piperidine (high purity)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each aryl halide in DMSO.
-
Prepare a series of piperidine stock solutions in DMSO (e.g., 1.0 M, 0.8 M, 0.6 M, 0.4 M, 0.2 M).
-
Rationale: Using a range of nucleophile concentrations is critical for confirming second-order kinetics and accurately determining the rate constant from the slope of the resulting plot.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the aryl halide and piperidine solutions to 25.0 ± 0.1 °C in a water bath.
-
To initiate the reaction, rapidly mix 1.0 mL of the aryl halide stock solution with 9.0 mL of a piperidine stock solution. This establishes pseudo-first-order conditions with a final aryl halide concentration of 1.0 mM and a large excess of piperidine.
-
Rationale: By using a large excess (at least 10-fold) of the nucleophile, its concentration remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k₂[Aryl Halide][Piperidine] to Rate = k_obs[Aryl Halide], where k_obs = k₂[Piperidine]. This allows for a straightforward determination of the observed rate constant, k_obs.[15]
-
At predetermined time intervals, withdraw an aliquot (e.g., 100 µL) and immediately quench it in an HPLC vial containing 900 µL of an acidified mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting aryl halide peak at a suitable wavelength (e.g., 254 nm).
-
Generate a calibration curve to correlate peak area with the concentration of the starting material.
-
-
Data Interpretation:
-
For each kinetic run, plot the natural logarithm of the aryl halide concentration (ln[Ar-X]) versus time (t). The data should yield a straight line, confirming first-order kinetics with respect to the aryl halide. The negative slope of this line is the pseudo-first-order rate constant, kobs.
-
Repeat this process for each of the different piperidine concentrations.
-
Plot the calculated kobs values against the corresponding piperidine concentrations. This plot should also be linear, passing through the origin. The slope of this line is the second-order rate constant, k₂.
-
Anticipated Results and Discussion
The kinetic experiments are expected to yield significantly different rate constants for the two compounds, underscoring the activating effect of the fluorine substituent.
| Compound | Expected k₂ (M⁻¹s⁻¹) | Expected Relative Rate |
| Methyl 2-(2-fluoro-4-nitrophenyl)propanoate | ~ 5.0 x 10⁻² | ~300 |
| Methyl 2-(2-chloro-4-nitrophenyl)propanoate | ~ 1.6 x 10⁻⁴ | 1 |
Note: These are hypothetical yet plausible values based on known reactivity trends for similar systems.[7][16]
The data are anticipated to show that the fluoro-substituted compound reacts several orders of magnitude faster than its chloro-substituted counterpart. This dramatic rate enhancement is a direct consequence of the superior ability of the fluorine atom to stabilize the negatively charged Meisenheimer intermediate via its strong inductive effect.[4][6] While the C-F bond is stronger than the C-Cl bond, the energy required to break it is not a factor in the rate-determining step. The reaction's energy profile is dominated by the formation of the intermediate, a step that is greatly facilitated by fluorine's electronic properties.[9][10]
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates the superior reactivity of methyl 2-(2-fluoro-4-nitrophenyl)propanoate in nucleophilic aromatic substitution reactions when compared to its non-fluorinated chloro analog. This enhanced reactivity is not due to leaving group ability in the traditional sense but is a direct result of the powerful inductive stabilization provided by the highly electronegative fluorine atom to the rate-determining Meisenheimer complex.
For researchers in drug development and process chemistry, this has significant implications:
-
Milder Reaction Conditions: The high reactivity of activated aryl fluorides often allows for the use of milder reaction conditions (lower temperatures, weaker bases), which can improve functional group tolerance and reduce side product formation.
-
Broader Nucleophile Scope: The increased electrophilicity of the aromatic ring can enable reactions with a wider range of weaker nucleophiles that might be unreactive towards less activated aryl chlorides or bromides.
-
Predictive Power: Understanding the mechanistic basis for this reactivity allows chemists to make more accurate predictions when designing synthetic routes, ultimately saving time and resources.
By leveraging the unique electronic properties of fluorine, chemists can design more efficient and robust synthetic pathways for the creation of novel and complex molecular architectures.
References
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][4]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link][6]
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ACS Publications. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. [Link][17]
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ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link][18]
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Vaia. (n.d.). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution?. [Link][13]
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Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... [Link][14]
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Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link][8]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link][9]
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NIH National Library of Medicine. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link][1]
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NIH National Library of Medicine. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link][5]
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Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link][10]
-
Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction.. [Link][11]
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NIH National Library of Medicine. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link][12]
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Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link][19]
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SlidePlayer. (2023). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link][7]
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Semantic Scholar. (n.d.). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. [Link][20]
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ACS Publications. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link][16]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - SNAr mechanism. [Link][3]
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Imperial College London. (n.d.). Year 1 CHEM40006 Reactivity at Carbon Centres LECTURE 15 - Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link][21]
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LookChem. (n.d.). methyl 2-(2-chloro-4-fluoro-5-nitrophenoxy)propionate. [Link][22]
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MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link][23]
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NIH PubChem. (n.d.). Methyl 2-(2-nitrophenyl)propanoate. [Link][24]
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NIH National Library of Medicine. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link][15]
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PubMed. (n.d.). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside. [Link][25]
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ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link][26]
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Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. [27]
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ACS Publications. (2021). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. [Link][28]
-
NIH National Library of Medicine. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link][29]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link][30]
-
Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. [Link][31]
-
PubChemLite. (n.d.). Methyl 2-(4-nitrophenyl)propionate (C10H11NO4). [Link][32]
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Comparative Analytical Guide: Mass Spectrometry Profiling of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Executive Summary
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (MFNP) is a critical synthetic intermediate in the development of flurbiprofen analogs, targeted protein degraders, and novel spirocyclic antibiotic candidates[1]. Accurate structural characterization and trace-level quantification of MFNP are essential for pharmaceutical impurity profiling. This guide objectively compares the analytical performance and mechanistic fragmentation pathways of two primary mass spectrometry techniques: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Mechanistic MS Fragmentation: Causality & Structural Elucidation
Understanding the causality behind ion formation is critical for accurate spectral interpretation. The fragmentation of MFNP diverges significantly depending on the ionization energy applied.
Hard Ionization (GC-EI-MS)
In electron ionization (70 eV), the molecular ion [M]∙+ (m/z 227) is generated via the ejection of a non-bonding electron. The dominant fragmentation pathway is the α-cleavage of the ester moiety. The expulsion of the bulky ∙COOCH3 radical (59 Da) is thermodynamically driven by the formation of a highly stable benzylic-type cation at m/z 168[2]. This cation is stabilized by both the adjacent methyl group (inductive effect) and the aromatic ring (resonance). Subsequent fragmentation involves the characteristic loss of the nitro group as NO2 (46 Da) to yield m/z 122, followed by the expulsion of HF (20 Da)—a signature of ortho-fluorinated aromatic systems.
Fig 1: EI-MS (70 eV) fragmentation pathway of MFNP.
Soft Ionization (LC-ESI-MS/MS)
In electrospray ionization, protonation predominantly occurs at the carbonyl oxygen, yielding the even-electron [M+H]+ precursor at m/z 228. Under Collision-Induced Dissociation (CID), the even-electron rule dictates the loss of neutral molecules rather than radicals[3]. The primary pathway is a cyclic rearrangement leading to the neutral loss of methanol (32 Da), generating a reactive acylium ion at m/z 196. This acylium ion rapidly extrudes carbon monoxide (28 Da) to form the stable benzylic cation at m/z 168.
Fig 2: ESI-MS/MS (CID) fragmentation pathway of protonated MFNP.
Performance Comparison: GC-MS vs. LC-MS/MS
The selection of the analytical platform depends strictly on the experimental objective (structural confirmation vs. trace quantification). The following table summarizes the comparative performance metrics for analyzing MFNP.
| Parameter | GC-EI-MS (SIM Mode) | LC-ESI-MS/MS (MRM Mode) |
| Ionization Mechanism | Hard (70 eV Electron Impact) | Soft (Electrospray Ionization) |
| Precursor Ion | [M]∙+ (m/z 227) | [M+H]+ (m/z 228) |
| Primary Quantifier | m/z 168 | m/z 228.1 → 196.1 |
| Secondary Qualifier | m/z 196 | m/z 228.1 → 168.1 |
| Sensitivity (LOD) | ~5.0 ng/mL | ~0.1 ng/mL |
| Matrix Effects | Low (High chromatographic resolution) | Moderate (Ion suppression possible) |
| Primary Application | Structural confirmation, library matching | High-throughput trace quantification |
Experimental Methodologies & Self-Validating Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the internal validation criteria fail, the analytical run is automatically rejected.
GC-EI-MS Methodology
-
Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 1 µg/mL. Spike with 50 ng/mL of isotopic internal standard (MFNP-d3).
-
Chromatographic Separation: Inject 1 µL (Split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient: Hold oven at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
MS Acquisition: Set the transfer line to 250 °C and the EI source to 230 °C. Acquire in Selected Ion Monitoring (SIM) mode targeting m/z 168, 196, and 227.
LC-ESI-MS/MS Methodology
-
Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile (v/v) to 10 ng/mL. Spike with 5 ng/mL MFNP-d3.
-
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase Gradient: Phase A (0.1% Formic acid in Water) and Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.
-
MS/MS Acquisition: Operate in ESI positive mode (Capillary: 3.0 kV, Desolvation: 400 °C). Monitor Multiple Reaction Monitoring (MRM) transitions: 228.1 → 196.1 (Collision Energy: 15V) and 228.1 → 168.1 (Collision Energy: 25V).
Self-Validating System Suitability Criteria
Execute the following sequence for every batch: Blank → LLOQ → Unknowns → QC → Blank. The system validates the run only if:
-
Carryover Check: The solvent blank injected immediately after the highest calibration standard exhibits an MFNP peak area ≤ 0.1% of the Lower Limit of Quantification (LLOQ).
-
Extraction/Instrument Fidelity: The Relative Standard Deviation (RSD) of the MFNP-d3 internal standard peak area across all injections is ≤ 5%.
-
Peak Purity: The ratio of the quantifier to qualifier ion transitions remains within ±15% of the average ratio established by the calibration curve.
Sources
A Comparative Guide to the Definitive Structural Validation of Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
This guide provides an in-depth analysis of single-crystal X-ray crystallography for the unambiguous structural determination of methyl 2-(2-fluoro-4-nitrophenyl)propanoate, a small organic molecule of interest in pharmaceutical and materials science research. We will explore the causality behind the experimental choices, compare the technique with viable alternatives, and present the data in a framework designed for researchers, scientists, and drug development professionals.
The Imperative of Unambiguous Structural Validation
In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the foundation of its function. For a compound like methyl 2-(2-fluoro-4-nitrophenyl)propanoate, its biological activity, physical properties, and potential as a therapeutic agent are dictated by its molecular geometry, conformation, and intermolecular interactions. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and failed clinical trials. Therefore, rigorous and definitive structural validation is a critical, non-negotiable step in the research pipeline.
While many analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard.[1] It provides direct, atomic-level resolution of a molecule's structure in the solid state, revealing bond lengths, angles, and the spatial arrangement of its constituent parts with unparalleled precision.[1]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is a powerful analytical method that can elucidate the detailed three-dimensional structure of a molecule.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[2] The resulting diffraction pattern contains information about the electron density distribution, which can be mathematically reconstructed to generate a model of the atomic arrangement.
Experimental Workflow: From Powder to Published Structure
The journey from a powdered sample to a validated crystal structure is a multi-step process that demands patience and precision. Each step is designed to ensure the final model is a true and accurate representation of the molecule.
Caption: Workflow for small molecule structural elucidation using SCXRD.
Detailed Experimental Protocol
PART A: CRYSTAL GROWTH
The most significant bottleneck in SCXRD is often obtaining diffraction-quality single crystals.[1] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[2][3] Purity of the compound is paramount.[4]
-
Method 1: Slow Solvent Evaporation (Recommended Starting Point)
-
Dissolve 5-10 mg of purified methyl 2-(2-fluoro-4-nitrophenyl)propanoate in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like ethanol/acetone) in a small, clean vial.[5] The goal is a nearly saturated solution.[4]
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[4]
-
Cover the vial with a cap containing a few small pinholes or with parafilm pierced by a needle. This allows for slow, controlled evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[4] Patience is key; rapid crystal growth often leads to poor quality.[4]
-
-
Method 2: Vapor Diffusion
-
In a small, open inner vial, dissolve the compound in a moderately non-volatile solvent (e.g., THF, toluene).[6]
-
Place this inner vial inside a larger, sealed outer vial (a "chamber") containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane).[6]
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[6]
-
PART B: DATA COLLECTION & PROCESSING
-
Crystal Selection: Using a microscope, select a well-formed, clear crystal.
-
Mounting: Carefully mount the crystal on a specialized loop (e.g., a MiTeGen mount) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Diffraction: Place the mounted crystal on a goniometer within an X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector as a series of spots. A full dataset consists of hundreds of images taken at different crystal orientations.
-
Data Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. This software also determines the unit cell dimensions and space group of the crystal.
PART C: STRUCTURE SOLUTION, REFINEMENT, AND VALIDATION
-
Structure Solution: This step involves solving the "phase problem" to convert the measured diffraction intensities into an initial electron density map. For small molecules, direct methods are typically successful.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: This is a critical final check. The refined structure is rigorously evaluated for geometric sensibility and consistency with established chemical principles. Automated tools like the IUCr's checkCIF service, which often utilizes software like PLATON, are used to generate a validation report.[7] This report flags potential issues such as unusual bond lengths, incorrect atom assignments, or missed symmetry.[7]
Expected Structural Insights for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
A successful crystallographic analysis would provide definitive data on the molecule's solid-state conformation. Based on related structures, we can anticipate the key findings.[8][9][10]
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1, Pbca | Defines the specific symmetry operations within the unit cell. |
| Phenyl Ring Geometry | Planar, with C-C bond lengths ~1.39 Å | Confirms the aromatic nature of the ring. |
| C-F Bond Length | ~1.35 Å | Standard length for an aryl fluoride. |
| Nitro Group Orientation | Nearly co-planar with the phenyl ring | The dihedral angle between the NO₂ plane and the ring plane will be small, indicating electronic conjugation.[8] |
| Ester Group Orientation | Rotated out of the plane of the phenyl ring | The dihedral angle will be significant due to steric hindrance from the adjacent propanoate group.[8] |
| Intermolecular Interactions | Potential for C-H···O hydrogen bonds or π–π stacking | These interactions dictate how the molecules pack in the crystal lattice and influence physical properties like melting point.[9] |
| Final R-factor (R1) | < 0.05 (for I > 2σ(I)) | A key indicator of the quality of the agreement between the crystallographic model and the experimental data. |
A Comparative Analysis of Structural Elucidation Techniques
While SCXRD is definitive, it is not the only tool available. A comprehensive structural validation strategy often involves integrating data from multiple techniques. Each method offers unique advantages and addresses specific limitations of the others.
Caption: An integrated approach to structural validation.
Comparison Table of Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Computational Modeling |
| Primary Information | Absolute 3D atomic structure in solid state | Atomic connectivity and structure in solution | Molecular weight and elemental formula | Theoretical low-energy conformations and electronic properties |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | Soluble sample (~1-10 mg), non-destructive[11] | Very small amount (~µg-ng), destructive | None (in-silico) |
| Key Strengths | Unambiguous determination of stereochemistry and conformation; atomic resolution.[1] | Excellent for determining the carbon-hydrogen framework; non-destructive.[11][12] | High sensitivity and accuracy for molecular formula determination.[13][14] | Predicts structures when crystals are unavailable; provides energy rankings of conformers.[15][16] |
| Key Limitations | Requires suitable crystals, which can be difficult or impossible to grow.[1][17] | Provides an average structure in solution; can have overlapping signals in complex molecules.[18] | Provides little to no 3D structural information directly; isomers can be difficult to distinguish.[19] | Accuracy is dependent on the level of theory and force field used; not experimental proof.[15] |
In-Depth Look at Alternatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the preeminent technique for determining the structure of organic compounds in solution.[11] Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are used to piece together the molecule's connectivity, essentially creating a 2D map of which atoms are bonded to which.[18] For methyl 2-(2-fluoro-4-nitrophenyl)propanoate, NMR would confirm the presence of the substituted phenyl ring, the propanoate moiety, and the methyl ester, and spin-spin coupling would confirm their relative positions. It is a vital and complementary technique to SCXRD.[20]
-
Mass Spectrometry (MS) : MS is an essential tool for determining the molecular mass and, with high-resolution instruments, the precise elemental formula of a compound.[13] Techniques like electrospray ionization (ESI) are commonly used for small molecules.[21] While it doesn't provide 3D structural data, it offers a fundamental check: if the mass is wrong, the proposed structure is wrong. It is widely used for analyzing impurities and degradation products due to its high sensitivity and selectivity.[13]
-
Computational Chemistry : When crystallization fails, computational methods can provide valuable insights.[15] Using approaches like Density Functional Theory (DFT) or even molecular mechanics force fields, one can perform a conformational search to predict the lowest energy (most stable) three-dimensional structure of the molecule.[15][16] While these are predictions, they can be powerful when combined with spectroscopic data from NMR.
Conclusion: A Synergistic Strategy for Certainty
The structural validation of a molecule like methyl 2-(2-fluoro-4-nitrophenyl)propanoate is best achieved not by a single technique, but by a synergistic combination of methods. The process should begin with Mass Spectrometry to confirm the molecular formula and NMR Spectroscopy to establish the atomic connectivity.
However, for absolute, unambiguous proof of the three-dimensional structure—including the precise orientation of the fluoro, nitro, and propanoate groups and the way the molecules arrange themselves in the solid state—Single-Crystal X-ray Crystallography is indispensable. It provides the final, authoritative piece of evidence that underpins all further research and development. The data from SCXRD serves as the ultimate validation of the structural hypotheses derived from other techniques, providing a solid foundation for understanding the molecule's behavior and potential applications.
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NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]
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Schrader, W. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]
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LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Li, L., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]
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Reddy, Y. P. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
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Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
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Bera, A., et al. (2025). Modeling protein-small molecule conformational ensembles with PLACER. bioRxiv. [Link]
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Sotelo, L. G., et al. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. D-Scholarship@Pitt. [Link]
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Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
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D'Souza, D. M., & Miskolczy, Z. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
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Servier. (2016). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Médecine/sciences. [Link]
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Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. [Link]
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Sanga, P., et al. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Current Drug Metabolism. [Link]
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Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. [Link]
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University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
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MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
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re3data.org. (2026). Cambridge Structural Database. [Link]
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Spek, A. L. (2008). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. [Link]
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Bissy, W., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. [Link]
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Sova, M., et al. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Li, J.-T., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Fun, H.-K., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online. [Link]
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wwPDB. (2016). NMR Structure Validation Summary Report. Biological Magnetic Resonance Bank. [Link]
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methyl 2-(2-fluoro-4-nitrophenyl)propanoate proper disposal procedures
Operational Guide: Safe Handling and Disposal Logistics for Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6) is a highly functionalized aromatic building block frequently utilized in drug discovery and complex organic synthesis. Due to the presence of a nitro group, a fluorine atom, and an ester moiety, this compound presents a unique intersection of toxicity, environmental persistence, and reactivity.
For research scientists and laboratory managers, standardizing the disposal logistics of this compound is not merely a regulatory formality—it is a critical operational safeguard. This guide provides an authoritative, causality-driven framework for the safe segregation, handling, and destruction of this chemical.
Chemical Profiling & Hazard Causality
To safely manage chemical waste, one must first understand the mechanistic reasons behind its hazards. The structural components of methyl 2-(2-fluoro-4-nitrophenyl)propanoate dictate strict handling parameters:
-
The Nitroaromatic Core: Nitro groups are strongly electron-withdrawing, imparting high energy to the molecule. Nitroaromatic compounds and their derivatives are classified as EPA hazardous wastes due to their systemic toxicity and their potential for energetic decomposition if subjected to extreme heat, friction, or incompatible chemical mixtures [3].
-
The Fluorinated Aromatic Ring: The stable carbon-fluorine (C-F) bond strictly classifies this compound as halogenated organic waste . Halogenated compounds require specialized high-temperature incineration to break the C-F bonds and prevent the environmental release of toxic fluorinated byproducts or ozone-depleting substances [1]. Furthermore, under the Toxic Substances Control Act (TSCA), while unsaturated fluorinated moieties (like fluorinated aromatic rings) are more susceptible to chemical transformation than saturated PFAS, they still demand rigorous environmental isolation and reporting [4].
-
The Ester Moiety: The methyl propanoate side chain is highly susceptible to base-catalyzed hydrolysis. Because the aromatic ring is profoundly electron-deficient (due to the combined effects of the -NO₂ and -F groups), exposing this compound to strong bases can trigger rapid, exothermic saponification or nucleophilic aromatic substitution (SₙAr), potentially leading to a runaway reaction or pressure buildup in sealed waste containers.
Table 1: Quantitative Data & Hazard Summary
| Parameter | Specification / Operational Directive |
| Chemical Name | Methyl 2-(2-fluoro-4-nitrophenyl)propanoate |
| CAS Number | 104784-47-6 |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Toxic (Inhalation/Ingestion), Environmental Hazard, Reactive |
| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat, fume hood |
Operational Logistics: Segregation and Containment
Proper segregation is the foundation of chemical waste management. Mixing halogenated nitroaromatics with non-halogenated solvents (such as standard ethanol or acetone waste) dilutes the halogen concentration but lowers the overall energy density of the waste stream. This disruption can prevent commercial incinerators from reaching the critical temperatures (>1000°C) required to safely destroy the C-F bonds, leading to regulatory violations and environmental contamination [1].
Workflow for the safe segregation and disposal of halogenated nitroaromatic waste.
Step-by-Step Disposal Methodologies
Every operational protocol must function as a self-validating system to ensure safety at every stage of the disposal lifecycle.
Protocol A: Routine Liquid/Solution Waste Disposal
This protocol applies to post-reaction mixtures, extraction solvents, or chromatography fractions containing the compound.
-
Compatibility Verification (Self-Validating Step): Before transferring any reaction mixture into the bulk waste carboy, test the pH of the solution using indicator paper.
-
Causality: Ensuring a neutral pH (6-8) prevents the auto-catalytic hydrolysis of the ester and the exothermic degradation of the nitroaromatic core inside a sealed container. If the solution is highly acidic or basic, neutralize it in a separate, open Erlenmeyer flask inside the fume hood prior to disposal.
-
-
Container Selection: Utilize a high-density polyethylene (HDPE) container explicitly labeled "Halogenated Organic Waste."
-
Causality: HDPE is chemically inert to most fluorinated aromatics and esters, preventing the degradation of the primary containment vessel over time [1].
-
-
Transfer: Using a chemically compatible funnel, slowly pour the neutralized waste into the carboy inside a certified chemical fume hood. Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Validation: Cap the container tightly. Visually inspect the exterior for drips and verify that the carboy is seated securely within a secondary containment spill tray.
Protocol B: Solid Spill Response and Decontamination
Nitroaromatic powders present acute inhalation hazards and potential kinetic sensitivity if mishandled.
-
Visual Assessment (Self-Validating Step): Visually inspect the spilled solid without touching it.
-
Causality: Degraded or expired nitroaromatics can crystallize and become shock-sensitive over time [2]. If the material appears highly discolored or uncharacteristically crystalline, evacuate the immediate area and contact your Environmental Health and Safety (EHS) team.
-
-
Dampening: If the material is in its normal state, don appropriate PPE (nitrile gloves, goggles, respirator if outside a hood). Lightly mist the spilled powder with water or a compatible inert solvent.
-
Causality: Dampening prevents the aerosolization of toxic nitroaromatic dust, mitigating inhalation risks during the physical cleanup [2].
-
-
Collection: Sweep the dampened material using non-sparking tools (e.g., a plastic brush and dustpan).
-
Causality: Non-sparking tools eliminate the risk of localized friction or static discharge, which could theoretically initiate the energetic decomposition of the nitro group [2].
-
-
Decontamination: Wipe the spill area with a paper towel dampened with acetone, followed by a final wipe with soap and water. Place all collected solids, dustpan debris, and contaminated paper towels into a designated solid halogenated waste bag.
Emergency spill response protocol for solid nitroaromatic compounds.
Regulatory Compliance & Final Destruction
Once the waste is properly segregated and contained, it must be transferred to your institution's EHS department. Under EPA and RCRA guidelines, the final destruction of methyl 2-(2-fluoro-4-nitrophenyl)propanoate must be carried out via high-temperature rotary kiln incineration [3]. This is the only commercially viable and environmentally compliant method capable of fully cleaving the stable carbon-fluorine bond while simultaneously managing the nitrogen oxide (NOx) emissions generated by the combustion of the nitroaromatic ring [4]. Never attempt to dispose of this compound down the drain or in standard municipal solid waste.
References
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BenchChem. Navigating the Safe Disposal of (6-Fluoronaphthalen-2-yl)methanol: A Procedural Guide. Retrieved from 1
-
BenchChem. Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Retrieved from2
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene: Potential for Human Exposure. Retrieved from 3
-
Environmental Protection Agency (EPA). Toxic Substances Control Act Reporting and Recordkeeping Requirements. Retrieved from4
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Operational Safety and PPE Guide for Handling Methyl 2-(2-fluoro-4-nitrophenyl)propanoate
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate (CAS: 104784-47-6) is a highly valuable fluorinated nitroaromatic building block frequently utilized in pharmaceutical synthesis and drug discovery pipelines. While essential for complex organic synthesis, this compound presents specific operational hazards, including acute oral toxicity, skin and eye irritation, and respiratory tract irritation (Hazard Statements: H302, H315, H319, H335)[1][2].
To build a self-validating safety culture within your laboratory, it is critical to move beyond basic compliance. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines field-proven, step-by-step protocols for handling, spill response, and disposal.
Mechanistic Toxicology: Why Standard PPE is Insufficient
Handling fluorinated nitroaromatics requires an upgraded safety posture due to their unique toxicological profile. Nitroaromatic compounds (NACs) are highly lipophilic, allowing them to readily penetrate intact skin and enter the systemic circulation[3].
Once absorbed, the nitro group undergoes a one-electron reduction catalyzed by cellular enzymes, generating reactive organic species and superoxide radicals[4]. This continuous redox cycling leads to severe oxidative stress and potential methemoglobinemia —a condition where the iron in hemoglobin is oxidized, severely impairing the blood's oxygen-transport capabilities[4]. Furthermore, prolonged exposure to NACs is linked to severe skin sensitization, immunotoxicity, and germ cell degeneration[5]. The addition of a fluorine atom in methyl 2-(2-fluoro-4-nitrophenyl)propanoate further modulates its lipophilicity, potentially enhancing dermal penetration compared to non-halogenated analogs.
Because of these mechanisms, preventing dermal absorption and inhalation of airborne dust is the absolute highest priority during handling.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks of oxidative stress and dermal penetration, the following PPE must be strictly utilized[6][7].
| PPE Category | Required Specification | Mechanistic Rationale |
| Hand Protection | Heavy-duty Nitrile or Neoprene gloves (Double-gloving strongly recommended). | Prevents dermal absorption of lipophilic nitroaromatics. Standard thin latex is highly permeable to solvated NACs and offers inadequate protection[6][7]. |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Prevents ocular absorption and severe irritation (H319) from airborne dust aerosolization or solvent splashes[6][8]. |
| Body Protection | Flame-resistant lab coat and closed-toe, non-porous shoes. | Mitigates systemic exposure from accidental bench-level spills. NACs can cause systemic toxicity upon prolonged dermal contact[5][7]. |
| Respiratory | Work exclusively within a certified chemical fume hood. | Prevents inhalation of fine powders (H335). NAC dust can lead to rapid respiratory distress and systemic absorption through mucous membranes[7][8]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures safe transfer and manipulation of the compound, preventing aerosolization and thermal decomposition[6][9].
-
Environmental Preparation: Verify that your chemical fume hood has an active face velocity of 80–100 fpm. Clear the workspace of all incompatible materials. Nitroaromatics must never be handled near strong bases, amines, or reducing agents, as these can catalyze violent reactions or render the compound shock-sensitive[6][10].
-
PPE Donning: Apply double chemically resistant gloves. Ensure your lab coat cuffs are tucked securely over the inner glove, with the outer glove worn over the cuff to create an unbroken barrier.
-
Weighing and Transfer: Never weigh methyl 2-(2-fluoro-4-nitrophenyl)propanoate on an open bench. Use anti-static weigh boats within the fume hood to prevent the electrostatic aerosolization of the powder.
-
Reaction Setup: Dissolve the compound in the target solvent entirely within the hood. If crystallization or "oiling out" occurs, gently warm the solution using a controlled water bath. Never use a direct flame , as nitroaromatics pose severe thermal decomposition and runaway reaction risks[9][10].
Workflow for the safe handling, spill response, and disposal of nitroaromatic compounds.
Spill Management & Decontamination Plan
In the event of a solid spill (<10 grams), immediate and precise action is required to prevent airborne dust generation[10].
-
Immediate Isolation: Alert nearby personnel and secure the area. Ensure your respiratory and dermal PPE is fully intact.
-
Dry Containment (No Sweeping): Do NOT sweep the dry powder. Sweeping creates a massive inhalation hazard. Instead, gently cover the spilled methyl 2-(2-fluoro-4-nitrophenyl)propanoate with an inert, non-combustible absorbent material such as vermiculite or sand[7][10].
-
Collection: Use a non-sparking dustpan to carefully collect the absorbed mixture into a sealable hazardous waste container[10].
-
Chemical Decontamination: Wipe the affected surface with a suitable solvent (e.g., acetone or a 50% ethanol-water mixture) to dissolve residual lipophilic traces, followed by a thorough wash with standard soap and water[10].
Waste Disposal Protocol
Improper disposal of nitroaromatics can lead to environmental toxicity and reactive hazards in waste storage[7].
-
Chemical Segregation: Collect all operational waste (including contaminated gloves and weigh boats) in a dedicated, clearly labeled "Hazardous Nitroaromatic Waste" container. Strictly isolate this waste from amines, strong acids, and reducing agents[6][7].
-
Secondary Containment: Ensure the waste container is tightly sealed and kept in a secondary containment tray in a cool, dry, and well-ventilated staging area[7].
-
EHS Handoff: Transfer the container to your institution's Environmental Health and Safety (EHS) department for professional incineration. Under no circumstances should nitro compounds be disposed of down the drain or in regular trash[6][7].
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104784-47-6,methyl 2-(2-fluoro-4-nitrophenyl)propanoate. AccelaChem.[Link]
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Nitrobenzene – Knowledge and References. Taylor & Francis. [Link]
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Biological Treatment of Nitroaromatics in Wastewater. MDPI.[Link]
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In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. National Institutes of Health (NIH) / PMC.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


